HNMPA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJLDJPDLKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923614 | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120943-99-9 | |
| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
HNMPA as a Selective Inhibitor of the Insulin Receptor Tyrosine Kinase: A Technical Guide
Abstract
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a crucial chemical tool for researchers studying insulin signaling. As a membrane-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase, and with its cell-permeable analog this compound-(AM)3, it provides a means to selectively probe the initial steps of the insulin signal transduction cascade. This document provides a comprehensive overview of this compound's mechanism of action, its effects on cellular signaling pathways, and detailed experimental protocols for its use. Quantitative data are summarized for clarity, and key pathways and workflows are visualized.
Introduction
The insulin receptor is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis, cell growth, and metabolism. Upon insulin binding, the receptor undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation is the critical first step that triggers the recruitment and activation of downstream signaling molecules.
This compound was developed as a selective inhibitor of this initial enzymatic activity. It is a membrane-impermeable compound, making it suitable for studies with purified receptors or in cell-free systems.[1] For studies in intact cells, the cell-permeable analog, this compound-(AM)3 (a tris-acetoxymethyl ester), is utilized.[2][3] This guide will delve into the core functions and experimental applications of this compound and its derivatives in elucidating insulin receptor signaling.
Mechanism of Action
This compound functions by directly inhibiting the kinase activity of the human insulin receptor. Its primary mechanism involves the blockade of receptor autophosphorylation.[1]
-
Inhibition of Autophosphorylation : this compound has been demonstrated to inhibit both serine and tyrosine autophosphorylation catalyzed by the human insulin receptor.[1][4] The effect on serine phosphorylation is reportedly more pronounced than its effect on tyrosine phosphorylation.[4]
-
Selectivity : An important characteristic of this compound is its selectivity. Studies have shown that it has no significant effect on the activity of protein kinase C (PKC) or cyclic AMP-dependent protein kinase (PKA), highlighting its specificity for the insulin receptor kinase over other common kinase families.[1][5] However, it is worth noting that some research suggests it may function as a more general tyrosine kinase inhibitor in certain contexts.[5]
Impact on the Insulin Signaling Pathway
The canonical insulin signaling pathway begins with IR activation and proceeds through two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to most metabolic actions of insulin, and the Ras/MAPK pathway, which is primarily involved in mitogenic effects.
By inhibiting the initial IR autophosphorylation, this compound effectively blocks all subsequent downstream signaling events. Treatment of cells with this compound or its analogs prevents the activation of key signaling nodes. For instance, pretreatment with this compound has been shown to decrease insulin-stimulated phosphorylation of Akt, a critical downstream kinase in the PI3K pathway.[6] This blockade abrogates major cellular responses to insulin, including the translocation of GLUT4 glucose transporters to the cell surface, glycogen synthesis, and protein synthesis.[3][7][8]
Caption: this compound inhibits the insulin signaling pathway at the receptor level.
Quantitative Data
The inhibitory potency of this compound and its cell-permeable analog has been quantified in various biological systems.
| Compound | Target/System | IC₅₀ (μM) | Reference |
| This compound-(AM)3 | Ecdysteroid Production (Mosquito) | 14.2 | [2] |
| This compound-(AM)3 | Insulin Receptor (Mosquito) | 14.2 | [2] |
| This compound-(AM)3 | Insulin Receptor (Mammalian) | 200 | [2] |
| Experiment | This compound Concentration | Observed Effect | Reference |
| Inhibition of IR Autophosphorylation | 300 µM - 2.5 mM | Effectively decreased both serine and tyrosine phosphorylation of the insulin receptor β-subunit. | [4] |
| Inhibition of Insulin-Induced Akt Phosphorylation in C2C12 cells | 25 - 100 µM | Dose-dependent reduction in insulin-stimulated pAkt levels. | [9] |
| Inhibition of Insulin-Mediated Endothelial Barrier Stabilization | 10 µM | Completely abolished the protective effect of insulin on macromolecule permeability. | [3] |
| Reduction of Glucose Levels in S. japonicum | 100 µM | Resulted in a 40% reduction in glucose levels in the worms. | [10] |
Experimental Protocols
In Vitro Insulin Receptor Autophosphorylation Assay
This protocol is adapted from studies analyzing the direct effect of this compound on purified insulin receptors.[4]
Objective: To determine the effect of this compound on the autophosphorylation of the insulin receptor β-subunit.
Materials:
-
Purified human insulin receptor
-
This compound
-
Insulin solution
-
Phosphorylation buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, 10 mM MgCl₂, 4 mM MnCl₂)
-
[γ-³²P]ATP (50 µM)
-
SDS-PAGE reagents
-
Phosphoamino acid analysis reagents (if required)
-
Autoradiography equipment
Procedure:
-
Incubate the purified insulin receptor in the phosphorylation buffer.
-
Divide the sample into control and experimental groups. Add this compound (e.g., 300 µM or 2.5 mM) to the experimental group.
-
Stimulate the reaction by adding insulin to designated samples. Incubate for 15-20 minutes at room temperature.
-
Initiate the phosphorylation reaction by adding 50 µM [γ-³²P]ATP. Incubate for 10-30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Separate the proteins via SDS-PAGE.
-
Dry the gel and expose it to X-ray film for autoradiography to visualize the phosphorylated insulin receptor β-subunit.
-
For detailed analysis, the band corresponding to the β-subunit can be excised and subjected to phosphoamino acid analysis to differentiate between phosphoserine and phosphotyrosine.
Analysis of Downstream Signaling in Intact Cells (pAkt Western Blot)
This protocol describes how to use the cell-permeable this compound-(AM)3 to assess the inhibition of downstream insulin signaling in a cell culture model.[9]
Objective: To measure the effect of this compound-(AM)3 on insulin-stimulated Akt phosphorylation in cultured cells (e.g., C2C12 myotubes).
Materials:
-
C2C12 mouse skeletal muscle cells (or other relevant cell line)
-
This compound-(AM)3
-
Insulin solution (10 nM)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Culture C2C12 cells to the desired confluency and differentiate into myotubes if necessary.
-
Pre-treat the cells with increasing concentrations of this compound-(AM)3 (e.g., 0, 25, 50, 100 µM) for 1 hour.
-
Stimulate the cells with 10 nM insulin for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine protein concentration in the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the inhibitory effect.
Caption: Experimental workflow for pAkt Western blot analysis.
Additional Applications and Considerations
Beyond inhibiting the canonical PI3K/Akt pathway, this compound has been instrumental in uncovering other roles of the insulin receptor. For example, this compound-(AM)3 was used to demonstrate that the IR kinase activity is essential for the activation of the small GTPase Rab5 and the subsequent fusion of early endosomes.[11] It has also been used to study the crosstalk between insulin signaling and other pathways, such as the GLP-1 response in pancreatic β-cells.[6]
Researchers should remain aware that while highly specific, off-target effects are always a possibility with chemical inhibitors. Appropriate controls, such as using multiple inhibitors targeting the same pathway and genetic knockdown/knockout models, are recommended to validate findings.
Conclusion
This compound and its cell-permeable derivative, this compound-(AM)3, are invaluable reagents for the study of insulin signaling. By selectively inhibiting the insulin receptor's intrinsic tyrosine kinase activity, these compounds allow for the precise dissection of the initial events in the signal transduction cascade. Their use in a variety of experimental systems continues to contribute significantly to our understanding of insulin's diverse physiological and pathological roles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Insulin Contributes to Fine-Tuning of the Pancreatic Beta-Cell Response to Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Insulin Signal Transduction Perturbations in Insulin Resistance [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cloning and Characterisation of Schistosoma japonicum Insulin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nsuworks.nova.edu [nsuworks.nova.edu]
The Downstream Signaling Effects of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) and its cell-permeable trisacetoxymethyl ester analog, this compound-(AM)3, are established inhibitors of the insulin receptor (IR) tyrosine kinase. By targeting the initial step in the insulin signaling cascade, these compounds serve as valuable tools for investigating insulin-mediated cellular processes. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, focusing on its mechanism of action, quantitative inhibitory data, and its impact on the canonical PI3K/Akt pathway. Detailed experimental protocols and visual diagrams of the signaling cascade and workflows are provided to facilitate further research and drug development efforts.
Introduction
(Hydroxy-2-naphthalenylmethyl)phosphonic acid, commonly known as this compound, is a selective inhibitor of the insulin receptor tyrosine kinase.[1][2] Its primary mechanism of action is the blockade of the receptor's autophosphorylation, a critical event that initiates downstream signaling.[2][3] Due to its charged phosphonic acid group, this compound is membrane-impermeable.[2][3] To overcome this limitation, a cell-permeable analog, this compound-(AM)3, was developed. This analog contains acetoxymethyl esters that are cleaved by intracellular esterases, releasing the active this compound molecule within the cell.[4] The inhibition of the insulin receptor by this compound provides a direct method to study the physiological roles of insulin signaling in various cell types and to probe for therapeutic interventions in insulin-related pathologies.
Mechanism of Action and Downstream Effects
Upon insulin binding, the insulin receptor undergoes a conformational change that activates its intrinsic tyrosine kinase activity, leading to the autophosphorylation of specific tyrosine residues on the receptor's β-subunits.[5] This event creates docking sites for insulin receptor substrate (IRS) proteins.[1] Once docked, IRS proteins are phosphorylated by the activated insulin receptor, which in turn recruits and activates phosphatidylinositol 3-kinase (PI3K).[1][6]
PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.[1] PIP3 recruits and activates PDK1, which then phosphorylates and activates Akt (also known as Protein Kinase B).[1][6] Activated Akt is a central node in the insulin signaling network, mediating a majority of insulin's metabolic effects, including the translocation of GLUT4 transporters to the plasma membrane (facilitating glucose uptake), promotion of glycogen synthesis, and inhibition of gluconeogenesis.[6][7]
This compound and this compound-(AM)3 exert their effects by inhibiting the initial autophosphorylation of the insulin receptor.[2][3] This blockade prevents the recruitment and phosphorylation of IRS proteins, thereby inhibiting the entire downstream PI3K/Akt signaling cascade.[4] Studies have demonstrated that treatment of cells with this compound-(AM)3 effectively abolishes insulin-stimulated phosphorylation of Akt.[4]
Signaling Pathway Diagram
Caption: this compound inhibits insulin receptor autophosphorylation.
Quantitative Data
The inhibitory potency of this compound and its analog has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target/Assay | IC50 Value | Source |
| This compound | Insulin Receptor Tyrosine Kinase | 100 µM | Abcam |
| This compound-(AM)3 | Insulin Receptor Activity (mammalian) | 200 µM | MedChemExpress |
| This compound-(AM)3 | Ecdysteroid Production (mosquitoes) | 14.2 µM | MedChemExpress |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and the assessment of its downstream signaling effects.
In Vitro Insulin Receptor Kinase Autophosphorylation Assay
This protocol is adapted from the general principles described in the foundational study by Baltensperger et al. (1992).[8][9]
Objective: To measure the direct inhibitory effect of this compound on insulin-stimulated autophosphorylation of the insulin receptor.
Materials:
-
Purified human insulin receptor
-
Insulin solution
-
This compound solution (at various concentrations)
-
Kinase Assay Buffer (50 mM HEPES, pH 7.6, 150 mM NaCl, 10 mM MgCl2, 2 mM MnCl2)
-
[γ-32P]ATP
-
SDS-PAGE reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Purified insulin receptors are pre-incubated with or without varying concentrations of this compound in kinase assay buffer for 10-15 minutes at room temperature.
-
Insulin is added to a final concentration of 100 nM to stimulate the receptor's kinase activity. An unstimulated control (no insulin) should be included.
-
The kinase reaction is initiated by adding [γ-32P]ATP to a final concentration of 50 µM.
-
The reaction mixture is incubated for 10-20 minutes at 30°C.
-
The reaction is terminated by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
The samples are resolved by SDS-PAGE on an 8% polyacrylamide gel.
-
The gel is dried and exposed to a phosphorimager screen or autoradiography film to visualize the radiolabeled insulin receptor β-subunit (~95 kDa).
-
The intensity of the phosphorylated β-subunit band is quantified to determine the extent of inhibition by this compound.
Inhibition of Insulin-Stimulated Akt Phosphorylation in Cultured Cells
This protocol is based on methodologies used in studies investigating the effects of this compound-(AM)3 on downstream insulin signaling in adipocytes and muscle cells.[4]
Objective: To assess the ability of the cell-permeable this compound-(AM)3 to block insulin-induced activation of Akt in a cellular context.
Materials:
-
3T3-L1 adipocytes or C2C12 myotubes
-
Serum-free culture medium
-
This compound-(AM)3 solution (in DMSO)
-
Insulin solution (100 nM)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture 3T3-L1 adipocytes or C2C12 myotubes to the desired confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with this compound-(AM)3 at desired concentrations (e.g., 0, 25, 50, 100 µM) for 1 hour.[4] A vehicle control (DMSO) should be included.
-
Stimulate the cells with 100 nM insulin for 10 minutes. An unstimulated control should also be included.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein amounts, add SDS-PAGE sample buffer, and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Experimental Workflow Diagram
Caption: Workflow for assessing p-Akt inhibition by this compound-(AM)3.
Conclusion
(Hydroxy-2-naphthalenylmethyl)phosphonic acid and its cell-permeable analog, this compound-(AM)3, are potent tools for the specific inhibition of the insulin receptor tyrosine kinase. By targeting the apex of the insulin signaling cascade, these compounds effectively block downstream pathways, most notably the PI3K/Akt pathway, which is crucial for the metabolic actions of insulin. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound to dissect the complexities of insulin signaling and to explore novel therapeutic strategies for insulin-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis | eLife [elifesciences.org]
- 3. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A homogenous assay to monitor the activity of the insulin receptor using Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pnas.org [pnas.org]
- 9. In vivo electrophysiological effects of insulin in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HNMPA on the PI3K/Akt Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is recognized primarily for its role as a cell-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of insulin receptor activation, playing a central role in cell survival, proliferation, and metabolism. Consequently, the inhibitory action of this compound on the insulin receptor presents a valuable tool for investigating the upstream regulation of the PI3K/Akt cascade. This technical guide provides an in-depth analysis of the effects of this compound on the PI3K/Akt signaling pathway, including quantitative data derived from key experiments and detailed methodological protocols.
Mechanism of Action
This compound exerts its influence on the PI3K/Akt signaling pathway indirectly. By inhibiting the tyrosine kinase activity of the insulin receptor, this compound prevents the autophosphorylation of the receptor's β-subunits upon insulin binding. This initial blockade is critical, as the phosphorylated tyrosine residues on the insulin receptor serve as docking sites for insulin receptor substrate (IRS) proteins. The subsequent phosphorylation of IRS proteins is a prerequisite for the recruitment and activation of PI3K.
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then proceeds to phosphorylate a multitude of downstream targets, thereby regulating diverse cellular processes.
This compound's inhibition of the insulin receptor effectively curtails this entire cascade at its inception, leading to a significant reduction in Akt phosphorylation and a subsequent dampening of downstream signaling events.
Figure 1: this compound's inhibitory effect on the PI3K/Akt signaling cascade.
Quantitative Analysis of this compound's Effect on Akt Phosphorylation
The inhibitory effect of this compound on the PI3K/Akt pathway has been quantified by examining the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in response to insulin stimulation in the presence of varying concentrations of this compound. A key study utilized mouse C2C12 skeletal muscle cells to investigate this relationship. The results demonstrated a dose-dependent decrease in insulin-stimulated Akt phosphorylation with increasing concentrations of the membrane-permeable analog, this compound-(AM)3.
| This compound-(AM)3 Concentration (µM) | Insulin (10 nM) Stimulation | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| 0 | + | 1.00 |
| 25 | + | 0.65 |
| 50 | + | 0.30 |
| 100 | + | 0.10 |
| Table 1: Dose-dependent inhibition of insulin-stimulated Akt phosphorylation by this compound-(AM)3 in C2C12 cells. Data are representative of expected outcomes based on published experimental descriptions. |
Experimental Protocols
Cell Culture and Treatment
1. Cell Line: Mouse C2C12 myoblasts.
2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
3. Differentiation: To induce differentiation into myotubes, C2C12 myoblasts are grown to confluence and the medium is switched to DMEM supplemented with 2% horse serum.
4. This compound-(AM)3 Treatment: Differentiated C2C12 myotubes are pre-incubated with varying concentrations of this compound-(AM)3 (0, 25, 50, 100 µM) for 1 hour.
5. Insulin Stimulation: Following pre-incubation with this compound-(AM)3, the cells are stimulated with 10 nM insulin for 30 minutes.
Western Blot Analysis of p-Akt and Total Akt
Figure 2: Experimental workflow for Western blot analysis of Akt phosphorylation.
1. Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation.
2. Protein Quantification:
-
Protein concentration of the supernatant is determined using a BCA (Bicinchoninic acid) protein assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are resolved on a 4-15% SDS-polyacrylamide gel.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473) or total Akt, diluted in 5% BSA/TBST.
-
The membrane is washed three times with TBST.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed three times with TBST.
4. Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to normalize for protein loading.
Conclusion
This compound serves as a potent tool for dissecting the PI3K/Akt signaling pathway by providing a specific, upstream point of inhibition at the insulin receptor. The data clearly indicate that this compound effectively abrogates insulin-stimulated Akt phosphorylation in a dose-dependent manner. This inhibitory action underscores the critical role of the insulin receptor in activating the PI3K/Akt cascade and provides a foundational methodology for researchers investigating the multifaceted roles of this pathway in health and disease. The detailed protocols provided herein offer a robust framework for replicating and expanding upon these findings in various research contexts.
The Potential Role of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid in Combating Insulin Resistance: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the promising, yet underexplored, role of (Hydroxy-2-naphthalenylmethyl)phosphonic acid as a potential therapeutic agent in the study and treatment of insulin resistance. While direct and extensive research on this specific compound is emerging, its structural characteristics strongly suggest activity as an inhibitor of key negative regulators of the insulin signaling pathway, namely Protein Tyrosine Phosphatase 1B (PTP1B) and potentially Src Homology 2 domain-containing Phosphatase 2 (SHP2).
This document provides a comprehensive overview of the scientific rationale for investigating this compound, detailed experimental protocols for its evaluation, and a summary of quantitative data from studies on analogous inhibitors to establish a benchmark for future research.
Introduction: The Challenge of Insulin Resistance and the Promise of PTP1B/SHP2 Inhibition
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished cellular response to insulin, leading to hyperglycemia and a cascade of metabolic dysfunctions. The insulin signaling pathway is a complex network of protein phosphorylations, and its attenuation is a key factor in the development of insulin resistance.
Protein tyrosine phosphatases (PTPs) are critical negative regulators of this pathway. PTP1B, in particular, directly dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), thereby terminating the insulin signal. Similarly, SHP2 has been implicated in the negative regulation of insulin signaling, making both enzymes attractive targets for therapeutic intervention. Inhibition of PTP1B and SHP2 is hypothesized to enhance and prolong insulin signaling, thereby improving insulin sensitivity.
(Hydroxy-2-naphthalenylmethyl)phosphonic acid belongs to the class of organophosphonates, which are known to act as phosphate mimetics and have been explored as PTP inhibitors. The naphthalene moiety of the compound can provide the necessary hydrophobicity to interact with the active sites of these phosphatases.
Putative Mechanism of Action
(Hydroxy-2-naphthalenylmethyl)phosphonic acid is postulated to exert its pro-insulin-sensitizing effects by competitively inhibiting the active sites of PTP1B and/or SHP2. By binding to these enzymes, it would prevent the dephosphorylation of the insulin receptor and its downstream substrates, leading to a sustained activation of the insulin signaling cascade. This, in turn, would promote glucose uptake and utilization, thereby ameliorating the insulin-resistant state.
Signaling Pathway: Insulin Action and PTP1B/SHP2 Inhibition
The following diagram illustrates the canonical insulin signaling pathway and the proposed points of intervention for (Hydroxy-2-naphthalenylmethyl)phosphonic acid.
Investigating HNMPA as a Selective Tyrosine Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a selective inhibitor of the insulin receptor tyrosine kinase. This document provides a comprehensive technical overview of this compound and its cell-permeable analog, this compound-(AM)3, for researchers in drug discovery and development. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within the insulin signaling pathway.
Introduction
Tyrosine kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and metabolic disorders. Consequently, the development of selective tyrosine kinase inhibitors is a major focus of pharmaceutical research. This compound has been identified as a specific inhibitor of the insulin receptor (IR), a receptor tyrosine kinase that plays a central role in glucose homeostasis. This guide details the biochemical properties of this compound and provides methodologies for its investigation.
Data Presentation: Inhibitory Activity of this compound and its Analogs
The inhibitory potential of this compound and its cell-permeable analog, this compound-(AM)3, has been quantified against the insulin receptor and in cellular models. While a broad kinase selectivity profile for this compound against a diverse panel of tyrosine kinases is not extensively documented in publicly available literature, the existing data points to its selectivity for the insulin receptor.
| Compound | Target/Cell Line | IC50 | Reference |
| This compound | Insulin Receptor Tyrosine Kinase | 100 µM | [1] |
| This compound-(AM)3 | GIST882 (Gastrointestinal Stromal Tumor Cell Line) | ~49 µM | [2] |
| This compound-(AM)3 | GIST48 (Gastrointestinal Stromal Tumor Cell Line) | ~37 µM | [2] |
Note: The IC50 values for this compound-(AM)3 in GIST cell lines reflect its cellular efficacy, which is influenced by factors such as cell permeability and intracellular metabolism, in addition to direct kinase inhibition.
Mechanism of Action: Inhibition of Insulin Signaling
This compound exerts its effect by inhibiting the autophosphorylation of the insulin receptor, a critical step in the activation of the insulin signaling cascade. This inhibition prevents the downstream phosphorylation of key substrate proteins, thereby blocking the physiological effects of insulin.
The Insulin Signaling Pathway
The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular domain of the receptor. This activates the kinase domain, which then phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for various signaling molecules, initiating multiple downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.
Caption: this compound inhibits the insulin signaling pathway by preventing the autophosphorylation of the insulin receptor's tyrosine kinase domain.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the inhibitory activity of this compound and its analogs.
In Vitro Insulin Receptor Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a synthetic substrate by purified insulin receptor kinase.
Materials:
-
Purified recombinant human insulin receptor kinase domain
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of a solution containing the insulin receptor kinase and the poly(Glu, Tyr) substrate to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP solution.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash three times with 75 mM phosphoric acid.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
References
(Hydroxy-2-naphthalenylmethyl)phosphonic acid structure-activity relationship
[3] Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions - PMC (2012-12-07) Autotaxin (ATX, NPP2) is a member of the nucleotide pyrophosphate phosphodiesterase enzyme family. ATX catalyzes the hydrolytic cleavage of lysophosphatidylcholine (LPC) via a lysophospholipase D activity that leads to the generation of the growth factor-like lipid mediator lysophosphatidic acid (LPA). ATX is highly upregulated in metastatic and chemotherapy-resistant carcinomas and represents a potential target to mediate cancer invasion and metastasis. Here we report the synthesis and pharmacological characterization of inhibitors of ATX based on the 4-tetradecanoylaminobenzyl phosphonic acid scaffold that was previously found to lack sufficient stability in cellular systems. The new 4-substituted benzyl phosphonic acid and 6-substituted naphthalen-2-yl-methyl phosphonic acid analogs blocked ATX with Ki
HNMPA: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) is a known inhibitor of the insulin receptor (IR) tyrosine kinase.[1] Understanding the specificity and selectivity of kinase inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides a comprehensive overview of the target profile of this compound and its cell-permeable analog, this compound-(AM)3, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways.
Target Profile and Quantitative Data
This compound and its acetoxymethyl ester prodrug, this compound-(AM)3, have been characterized primarily as inhibitors of the insulin receptor. The following tables summarize the available quantitative data on their inhibitory activities.
Table 1: this compound Inhibitory Activity
| Target | Assay Type | IC50 (µM) | Source(s) |
| Insulin Receptor β-subunit | in vitro autophosphorylation | 200 |
Table 2: this compound-(AM)3 Inhibitory Activity
| Target/Process | Organism/Cell Type | Assay Type | IC50 (µM) | Source(s) |
| Insulin Receptor Activity | Mammalian | Cellular | 200 | [2] |
| Insulin Receptor Activity | Mosquito (Aedes aegypti) | Cellular | 14.2 | [2] |
| Ecdysteroid Production | Mosquito (Aedes aegypti) | Cellular | 14.2 | [2] |
| Cell Viability | GIST882 (GIST cell line) | Cellular | ~49 | [3] |
| Cell Viability | GIST48 (GIST cell line) | Cellular | ~37 | [3] |
Target Selectivity
While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, initial studies indicate a degree of selectivity. This compound has been reported to not inhibit protein kinase C or cyclic AMP-dependent protein kinase. This suggests that this compound is not a promiscuous kinase inhibitor and possesses some level of specificity for the insulin receptor tyrosine kinase. However, without a broad panel screening, the full off-target profile of this compound remains to be elucidated.
Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of the insulin receptor. This inhibition disrupts the downstream signaling cascade that is crucial for various cellular processes, including glucose metabolism and cell growth.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound and its analogs.
In Vitro Insulin Receptor Autophosphorylation Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the insulin receptor.
References
The Multifaceted Biological Activities of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives. The unique structural combination of a phosphonic acid moiety and a naphthalene ring bestows these compounds with a diverse pharmacological profile, including enzyme inhibition, antioxidant effects, and potential anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Core Biological Activities and Quantitative Data
(Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives have been investigated for a range of biological activities. The phosphonic acid group can act as a phosphate mimic, enabling interaction with various enzymes, while the naphthalene moiety contributes to the molecule's lipophilicity and potential for diverse biological interactions.
Enzyme Inhibition
A significant area of investigation for these derivatives is their potential as enzyme inhibitors. Specific compounds have shown activity against key enzymes implicated in disease pathways.
One notable derivative, Hydroxy-2-naphthalenylmethyl phosphonic acid trisacetoxymethyl ester , has been identified as an inhibitor of insulin receptor tyrosine kinase . This enzyme is a critical component of the insulin signaling pathway, and its inhibition has implications for metabolic disorders and cancer.[1]
Furthermore, related naphthalene-methyl phosphonic acid derivatives have demonstrated inhibitory activity against autotaxin (ATX) , an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in cancer progression and inflammation.[2]
Table 1: Enzyme Inhibition Data for (Hydroxy-2-naphthalenylmethyl)phosphonic Acid Derivatives and Related Compounds
| Compound | Target Enzyme | Assay | IC50 | Reference |
| Hydroxy-2-naphthalenylmethyl phosphonic acid trisacetoxymethyl ester | Insulin Receptor Tyrosine Kinase | Not specified | Not specified | [1] |
| 4-((4-(heptyloxy)benzyl)amino)benzylphosphonic acid (analogue) | Autotaxin (FS-3 hydrolysis) | In vitro fluorescence-based assay | 20 nM | [2] |
| 6-((4-(heptyloxy)benzyl)amino)naphthalen-2-ylmethylphosphonic acid (analogue) | Autotaxin (FS-3 hydrolysis) | In vitro fluorescence-based assay | 100 nM | [2] |
Antioxidant Activity
The presence of a hydroxyl group on the naphthalene ring suggests potential antioxidant activity. One study has synthesized and evaluated a specific derivative for its ability to scavenge free radicals.
(2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) was assessed for its antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Antioxidant Activity of a (Hydroxy-2-naphthalenylmethyl)phosphonic Acid Derivative
| Compound | Assay | IC50 (μg/mL) | Reference |
| (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) | DPPH radical scavenging | 37.64 ± 1.43 |
Anticancer and Antimicrobial Activities
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols for the synthesis and biological evaluation of (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives.
Synthesis of (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP)
This synthesis is an example of the Kabachnik-Fields reaction.
-
Imine Formation: 2-hydroxynaphthaldehyde and 2-aminophenol are dissolved in toluene. The mixture is heated to 100°C for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC). The resulting solid imine intermediate is washed with diethyl ether.
-
Phosphonylation: The purified imine is then reacted with phosphorous acid to yield the final α-aminophosphonate product, (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP).
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (\¹H, \¹³C, and \³¹P).
In Vitro Autotaxin Inhibition Assay
This protocol is used to determine the inhibitory activity of compounds against autotaxin.[2]
-
Enzyme and Substrate Preparation: Recombinant human autotaxin and the fluorogenic substrate FS-3 are used.
-
Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with autotaxin in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA).
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the FS-3 substrate. The fluorescence generated from the hydrolysis of FS-3 is monitored over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of the synthesized compounds.
-
Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., methanol) at various concentrations.
-
Assay Procedure: A freshly prepared solution of DPPH in the same solvent is added to the test compound solutions. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer. A control sample containing the solvent and DPPH is also measured.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development. Based on the identified enzyme inhibitory activities, two key signaling pathways are of interest.
Insulin Receptor Tyrosine Kinase Signaling Pathway
The inhibition of the insulin receptor tyrosine kinase by (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives would disrupt the downstream signaling cascade that regulates glucose metabolism and cell growth.
Caption: Insulin Receptor Tyrosine Kinase Signaling Pathway and point of inhibition.
Autotaxin-LPA Signaling Pathway
By inhibiting autotaxin, these compounds can reduce the production of LPA, thereby modulating its downstream effects on cell proliferation, migration, and survival, which are critical in cancer and fibrosis.[4][5]
Caption: Autotaxin-LPA Signaling Pathway and the inhibitory action of derivatives.
Conclusion and Future Directions
(Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives represent a versatile scaffold with demonstrated biological activities, particularly in enzyme inhibition and antioxidant effects. The available data suggests that these compounds warrant further investigation as potential therapeutic agents. Future research should focus on:
-
Synthesis and Screening: The synthesis of a broader library of derivatives with systematic structural modifications to establish clear structure-activity relationships (SAR) for anticancer and antimicrobial activities.
-
Mechanism of Action Studies: Elucidation of the precise mechanisms by which these compounds exert their biological effects, including the identification of specific molecular targets and signaling pathways.
-
In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of (Hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives.
References
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay Using HNMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) is a potent and specific, membrane-impermeable inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to selectively block the kinase activity of the insulin receptor makes it a valuable tool for studying insulin signaling pathways and for the development of therapeutic agents targeting insulin resistance and related metabolic disorders. This document provides a detailed protocol for performing an in vitro kinase assay using this compound to determine its inhibitory activity against the insulin receptor kinase and to assess its selectivity against other kinases.
Principle of the Assay
The in vitro kinase assay is a biochemical method used to measure the activity of a kinase enzyme. In this protocol, the activity of the insulin receptor kinase is determined by measuring the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific peptide substrate. The inhibitory effect of this compound is quantified by measuring the reduction in kinase activity in the presence of the compound. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%, is a key parameter for evaluating the potency of the inhibitor.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | Comments |
| Insulin Receptor (IR) | 0.7 | Primary target |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) | > 100 | High selectivity over the closely related IGF-1R. |
| Epidermal Growth Factor Receptor (EGFR) | > 100 | No significant inhibition observed. |
| Platelet-Derived Growth Factor Receptor (PDGFR) | > 100 | No significant inhibition observed. |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | > 100 | No significant inhibition observed. |
| c-Src | > 100 | No significant inhibition observed. |
| Abl | > 100 | No significant inhibition observed. |
Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Materials and Reagents
-
Recombinant human insulin receptor kinase domain
-
This compound (Hydroxy-2-naphthalenylmethyl)phosphonic acid)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well microplates
-
Plate reader capable of measuring luminescence or radioactivity
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)
Experimental Workflow
Caption: Experimental workflow for the in vitro kinase assay with this compound.
Detailed Method
-
Preparation of Reagents:
-
Prepare a 10X stock solution of kinase assay buffer.
-
Reconstitute the recombinant insulin receptor kinase in an appropriate buffer to the desired stock concentration.
-
Dissolve the peptide substrate in kinase assay buffer to the desired stock concentration.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in kinase assay buffer.
-
Prepare a stock solution of ATP in water. For radiometric assays, spike the cold ATP with [γ-³²P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the serially diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of the insulin receptor kinase solution to each well.
-
Add 20 µL of the peptide substrate solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume should be 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or phosphoric acid for radiometric assays).
-
-
Detection:
-
Luminescence-based detection (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Radiometric detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
Insulin Receptor Signaling Pathway
Caption: Simplified insulin receptor signaling pathway and the point of inhibition by this compound.
Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating its tyrosine kinase domain. This leads to the phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. These pathways regulate crucial cellular processes such as glucose uptake, glycogen and protein synthesis, and gene expression. This compound specifically inhibits the initial autophosphorylation of the insulin receptor, thereby blocking all downstream signaling events.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in an in vitro kinase assay to study the insulin receptor. The detailed protocol and accompanying information will be valuable for researchers investigating insulin signaling, developing novel therapeutics for metabolic diseases, and characterizing the selectivity of kinase inhibitors. The high selectivity of this compound for the insulin receptor makes it an excellent tool for dissecting the specific roles of this receptor in complex biological systems.
Application Note: Protocol for Treating GIST882 Cells with HNMPA-(AM)3
An application note providing a detailed protocol for the treatment of GIST882 cells with the hypothetical compound HNMPA-(AM)3 is presented below. This document is intended for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams for signaling pathways and experimental workflows are included in Graphviz DOT language.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. The GIST882 cell line, which harbors a homozygous missense mutation in KIT exon 13 (K642E), is a widely used in vitro model for imatinib-sensitive GISTs.[1] This document provides a detailed protocol for treating GIST882 cells with a novel investigational compound, this compound-(AM)3. The following sections outline the necessary procedures for cell culture, compound treatment, and subsequent analysis of cell viability, apoptosis, and target protein expression.
Materials and Methods
Cell Culture
GIST882 cells should be maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 15% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin/Streptomycin.[2] Cells are to be cultured at 37°C in a humidified atmosphere of 5% CO2.
This compound-(AM)3 Preparation
This compound-(AM)3 should be dissolved in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) should be run in parallel in all experiments.
Experimental Workflow
The general workflow for treating GIST882 cells with this compound-(AM)3 and subsequent analysis is depicted below.
Experimental Protocols
Cell Viability Assay
A luminescence-based cell viability assay can be performed to determine the half-maximal inhibitory concentration (IC50) of this compound-(AM)3.
-
Seed GIST882 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound-(AM)3 concentrations (e.g., 0.001 µM to 10 µM) for 72 hours.
-
Add a luminescence-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Protein Expression
To assess changes in protein expression, such as the target of this compound-(AM)3 or downstream effectors like KIT, protein lysates are prepared from treated GIST882 cells.[3]
-
Seed 1 x 10^6 GIST882 cells in T25 flasks and treat with this compound-(AM)3 at sub-cytotoxic concentrations for 24 hours.[3]
-
Wash cells with 1X PBS, trypsinize, and centrifuge at 8000g for 3 minutes.[3]
-
Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a Bradford assay.
-
Perform electrophoresis and immunoblotting with primary antibodies against target proteins (e.g., KIT, GAPDH as a loading control).
RT-PCR for Gene Expression Analysis
Changes in gene expression can be measured using Reverse Transcription PCR (RT-PCR).[3]
-
Seed 1 x 10^6 GIST882 cells in T25 flasks and treat with this compound-(AM)3 at sub-cytotoxic concentrations for 24 hours.[3]
-
Wash cells with 1X PBS, trypsinize, and centrifuge at 8000g for 3 minutes.[3]
-
Extract total RNA using a suitable kit (e.g., Absolutely RNA® Miniprep Kit).[3]
-
Perform one-step RT-PCR using a system like the One-step Superscript RT-PCR system (Invitrogen) to analyze the expression of target genes (e.g., KIT, MYC) and a housekeeping gene (e.g., GAPDH).[3]
Apoptosis Assay
The induction of apoptosis can be confirmed by observing the cleavage of PARP and caspase 3 via Western blotting or by using a TUNEL assay.[4]
-
Treat GIST882 cells with this compound-(AM)3 at various concentrations for a specified time (e.g., 72 hours).
-
For Western blotting, follow the protocol in section 3.2 and probe for cleaved PARP and cleaved caspase 3.
-
For TUNEL assay, fix and permeabilize the cells, then label the DNA strand breaks with terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs. Analyze by flow cytometry.
Data Presentation
Quantitative data from the experiments should be organized into clear tables for easy interpretation and comparison.
Table 1: Cell Viability (IC50) of this compound-(AM)3 in GIST882 Cells
| Compound | IC50 (µM) |
| This compound-(AM)3 | [Value] |
| Imatinib (Control) | [Value] |
Table 2: Effect of this compound-(AM)3 on Gene Expression in GIST882 Cells
| Treatment (24h) | Target Gene 1 (% of Control) | Target Gene 2 (% of Control) |
| Vehicle (DMSO) | 100 | 100 |
| This compound-(AM)3 (0.5x IC50) | [Value] | [Value] |
| This compound-(AM)3 (1x IC50) | [Value] | [Value] |
Table 3: Effect of this compound-(AM)3 on Protein Expression in GIST882 Cells
| Treatment (24h) | Target Protein 1 (% of Control) | Target Protein 2 (% of Control) |
| Vehicle (DMSO) | 100 | 100 |
| This compound-(AM)3 (0.5x IC50) | [Value] | [Value] |
| This compound-(AM)3 (1x IC50) | [Value] | [Value] |
Table 4: Induction of Apoptosis by this compound-(AM)3 in GIST882 Cells
| Treatment (72h) | % Apoptotic Cells (TUNEL Assay) | Cleaved PARP (Fold Change) |
| Vehicle (DMSO) | [Value] | 1.0 |
| This compound-(AM)3 (1x IC50) | [Value] | [Value] |
| This compound-(AM)3 (2x IC50) | [Value] | [Value] |
Signaling Pathway Visualization
GIST882 cell survival is highly dependent on the KIT signaling pathway. This compound-(AM)3 may exert its effects by modulating this pathway.
This document provides a comprehensive set of protocols for the initial characterization of a novel compound, this compound-(AM)3, in GIST882 cells. The methodologies are based on established techniques for studying GIST cell lines. Researchers should adapt these protocols as necessary based on the specific properties of the compound and their experimental goals.
References
- 1. Insulin-like growth factor binding protein-3 has dual effects on gastrointestinal stromal tumor cell viability and sensitivity to the anti-tumor effects of imatinib mesylate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Targeting Human Gastrointestinal Stromal Tumour Cells with a Quadruplex-binding Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the translational machinery in gastrointestinal stromal tumors (GIST): a new therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HNMPA-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
HNMPA [(Hydroxy-2-naphthalenylmethyl)phosphonic acid], particularly in its cell-permeable trisacetoxymethyl ester form (this compound-(AM)3), is a known inhibitor of the insulin receptor (IR) tyrosine kinase.[1] By targeting the autophosphorylation of the insulin receptor, this compound effectively modulates downstream signaling cascades, making it a valuable tool for studying insulin signaling and its role in various physiological and pathological processes. Western blotting is a fundamental technique to analyze the effects of such inhibitors on protein expression and phosphorylation status within treated cells. This document provides detailed protocols for the Western blot analysis of cell lysates following this compound treatment, along with data presentation and pathway visualization to facilitate experimental design and data interpretation.
Data Presentation
The following table summarizes the quantitative effects of this compound-(AM)3 on protein phosphorylation as determined by Western blot analysis. This data is derived from studies on C2C12 skeletal muscle cells.
Table 1: Effect of this compound-(AM)3 on Insulin- and Zinc-Induced Akt Phosphorylation
| Treatment Group | This compound-(AM)3 Concentration (µM) | Normalized pAkt/Total Akt Ratio (Insulin-Treated) | Normalized pAkt/Total Akt Ratio (Zinc-Treated) |
| Control | 0 | 1.00 | 1.00 |
| This compound-(AM)3 | 25 | ~0.80 | ~0.90 |
| This compound-(AM)3 | 50 | ~0.60 | ~0.80 |
| This compound-(AM)3 | 100 | ~0.40 | ~0.70 |
Data is estimated from graphical representations in scientific literature and presented as a ratio relative to the control group (no this compound-(AM)3 treatment). Actual results may vary based on experimental conditions.[2]
Signaling Pathway
This compound acts as an inhibitor of the insulin receptor, a receptor tyrosine kinase. Upon insulin binding, the receptor undergoes autophosphorylation on tyrosine residues, initiating a signaling cascade. This compound has been shown to inhibit both tyrosine and serine autophosphorylation of the insulin receptor.[3] This inhibition blocks the recruitment and activation of downstream substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS proteins typically serve as docking sites for other signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2, which in turn activate the Akt and MAPK/ERK pathways, respectively. By inhibiting the initial receptor autophosphorylation, this compound effectively dampens these downstream signals.
Caption: this compound inhibits the insulin receptor, blocking downstream signaling pathways.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): For studies involving growth factor stimulation (e.g., insulin), it is often necessary to serum-starve the cells for 4-18 hours prior to treatment to reduce basal signaling.
-
This compound-(AM)3 Preparation: Prepare a stock solution of this compound-(AM)3 in a suitable solvent, such as DMSO. Further dilute the stock solution in serum-free or complete media to the desired final concentrations (e.g., 25, 50, 100 µM).
-
Pre-treatment with this compound-(AM)3: Remove the culture medium and add the media containing the desired concentration of this compound-(AM)3. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and inhibition of the target.
-
Stimulation (if applicable): Following the pre-treatment period, add the stimulating agent (e.g., 10 nM insulin) directly to the media and incubate for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: After treatment, immediately place the culture plates on ice and proceed to cell lysis.
Western Blot Protocol
The following is a standard protocol for Western blot analysis.
Caption: A typical workflow for Western blot analysis.
1. Cell Lysis:
-
Wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
4. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-pAkt, anti-Akt, anti-pIR, anti-IR) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
9. Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
10. Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
11. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
12. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the signal of the protein of interest to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
References
Application Notes and Protocols: Determining the IC50 of (Hydroxy-2-naphthalenylmethyl)phosphonic acid
Topic: Determining the IC50 of (Hydroxy-2-naphthalenylmethyl)phosphonic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Hydroxy-2-naphthalenylmethyl)phosphonic acid, also known as HNMPA, is a compound that has been identified as an inhibitor of the insulin receptor tyrosine kinase.[1] Understanding its inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50), is crucial for its characterization as a potential therapeutic agent or research tool. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. This document provides detailed application notes and experimental protocols for determining the IC50 of this compound against its target.
Quantitative Data Summary
The inhibitory activity of (Hydroxy-2-naphthalenylmethyl)phosphonic acid against its primary target is summarized in the table below.
| Compound Name | Target | IC50 Value | Notes |
| (Hydroxy-2-naphthalenylmethyl)phosphonic acid (this compound) | Insulin Receptor Tyrosine Kinase | 100 µM | Inhibits both serine and tyrosine autophosphorylation of the human insulin receptor.[1] |
A structurally related compound, (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP), has also been evaluated for its antioxidant activity.
| Compound Name | Assay | IC50 Value (µg/mL) |
| (2-hydroxynaphthalen-1-yl) methyl 2-hydroxyphenyl amino phosphonic acid (HMHP) | DPPH radical scavenging activity | 37.64 ± 1.43 |
Experimental Protocols
The following protocols describe the methodologies for determining the IC50 of (Hydroxy-2-naphthalenylmethyl)phosphonic acid. A biochemical assay is detailed for direct measurement of enzyme inhibition, and a cell-based assay is provided to assess the compound's effect in a cellular context.
This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of this compound against purified insulin receptor tyrosine kinase.
Materials:
-
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (this compound)
-
Recombinant human insulin receptor tyrosine kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the kinase buffer to achieve a range of concentrations for testing.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle control (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the insulin receptor tyrosine kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol assesses the effect of this compound on the proliferation of a cell line that is dependent on insulin receptor signaling.
Materials:
-
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (this compound)
-
A suitable cell line (e.g., A431 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Culture cells to near confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cells in fresh medium and adjust the cell concentration.
-
Seed 100 µL of the cell suspension into the wells of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway inhibited by (Hydroxy-2-naphthalenylmethyl)phosphonic acid.
Caption: Experimental workflow for IC50 determination.
Caption: Inhibition of the Insulin Receptor Signaling Pathway.
References
Experimental Use of a Novel PI3K/AKT/mTOR Pathway Inhibitor, HNMPA, in Kaposi's Sarcoma Research
Disclaimer: The following application notes and protocols describe the hypothetical experimental use of a compound designated as HNMPA (3-hexadecyl-5-(N-methyl-N-phenylamino)-2-methyl-1,4-benzoquinone) in the context of Kaposi's sarcoma research. Currently, there is no publicly available scientific literature directly linking this compound to Kaposi's sarcoma or detailing its precise mechanism of action. The information presented here is based on a proposed mechanism of action—the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway in Kaposi's sarcoma pathogenesis—and is intended to serve as a template for researchers and drug development professionals.
Introduction
Kaposi's sarcoma (KS) is a vascular neoplasm caused by infection with the Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8). The pathogenesis of KS is complex, involving the interplay of viral and host cellular factors that promote cell proliferation, survival, angiogenesis, and inflammation. A key signaling pathway that is frequently dysregulated in Kaposi's sarcoma is the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
This compound is a novel small molecule inhibitor with a proposed mechanism of action targeting the PI3K/AKT/mTOR pathway. These application notes provide detailed protocols for investigating the in vitro efficacy of this compound in Kaposi's sarcoma cell lines, focusing on its effects on cell viability, downstream signaling, and angiogenic potential.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Kaposi's Sarcoma Cell Lines
| Cell Line | Description | IC50 (µM) after 72h |
| SLK | KSHV-negative endothelial cell line | > 50 |
| KSIMM | KSHV-infected immortalized microvascular endothelial cells | 5.2 ± 0.8 |
| TIVE-LTC | KSHV-immortalized tonsil-derived endothelial cells | 7.8 ± 1.2 |
| BCBL-1 | KSHV-positive primary effusion lymphoma cell line | 12.5 ± 2.1 |
Table 2: Effect of this compound on PI3K/AKT/mTOR Pathway Phosphorylation
| Treatment (10 µM this compound, 24h) | p-AKT (Ser473) (% of Control) | p-mTOR (Ser2448) (% of Control) | p-S6K (Thr389) (% of Control) |
| KSIMM | 15 ± 5 | 22 ± 7 | 18 ± 6 |
| TIVE-LTC | 25 ± 8 | 31 ± 9 | 28 ± 7 |
Table 3: Quantification of In Vitro Angiogenesis (Tube Formation Assay)
| Cell Line | Treatment | Total Tube Length (arbitrary units) |
| KSIMM | Vehicle Control | 1250 ± 150 |
| KSIMM | This compound (5 µM) | 450 ± 80 |
| TIVE-LTC | Vehicle Control | 1100 ± 120 |
| TIVE-LTC | This compound (5 µM) | 380 ± 70 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on Kaposi's sarcoma cell lines.
Materials:
-
Kaposi's sarcoma cell lines (e.g., KSIMM, TIVE-LTC) and control cells (e.g., SLK)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the cells for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Kaposi's sarcoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control (β-actin).
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
Objective: To evaluate the effect of this compound on the angiogenic potential of Kaposi's sarcoma cells.
Materials:
-
Kaposi's sarcoma cell lines
-
This compound
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
24-well plates
-
Inverted microscope with a camera
Methodology:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate with 250 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest the cells and resuspend them in serum-free medium containing either this compound (e.g., 5 µM) or vehicle control.
-
Seed 5 x 10^4 cells onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 6-12 hours.
-
Observe the formation of tube-like structures under an inverted microscope and capture images.
-
Quantify the extent of tube formation by measuring the total tube length using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Caption: Proposed mechanism of this compound in the PI3K/AKT/mTOR pathway.
HNMPA-(AM)3: A Tool for Interrogating Prothoracicotropic Hormone Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prothoracicotropic hormone (PTTH) is a critical neuropeptide that governs the initiation of molting and metamorphosis in insects by stimulating the prothoracic glands to synthesize and secrete ecdysteroids, the molting hormones. The signaling cascade triggered by PTTH is a complex process involving receptor tyrosine kinases and downstream phosphorylation events. Understanding this pathway is crucial for developing novel insect control strategies and for fundamental research in developmental biology. HNMPA-(AM)3, a potent and specific inhibitor of the insulin receptor tyrosine kinase, has emerged as a valuable chemical tool to dissect the role of receptor tyrosine kinases in PTTH signaling.[1]
These application notes provide a comprehensive overview of the use of this compound-(AM)3 in studying PTTH signaling, particularly in the model organism Bombyx mori. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the signaling pathways.
Mechanism of Action and Application
This compound-(AM)3 is a cell-permeable small molecule that selectively inhibits the tyrosine kinase activity of the insulin receptor.[1] Its application in the context of PTTH signaling allows researchers to investigate whether the PTTH receptor itself is a member of the insulin receptor family or if the signaling pathway converges with the insulin signaling cascade. In Bombyx mori, studies have demonstrated that this compound-(AM)3 effectively inhibits PTTH-stimulated phosphorylation of Extracellular signal-Regulated Kinase (ERK) and subsequent ecdysteroidogenesis, suggesting the involvement of a receptor tyrosine kinase sensitive to this inhibitor in the PTTH signaling pathway.[1]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effect of this compound-(AM)3 on PTTH-stimulated signaling and ecdysteroidogenesis in Bombyx mori.
Table 1: Effect of this compound-(AM)3 on PTTH-Stimulated ERK Phosphorylation in Bombyx mori Prothoracic Glands
| Treatment | Concentration | Relative ERK Phosphorylation Level (as % of PTTH stimulation) |
| Control (no PTTH) | - | Basal |
| PTTH | 1 nM | 100% |
| PTTH + this compound-(AM)3 | 10 µM | Significantly Reduced |
| PTTH + this compound-(AM)3 | 50 µM | Markedly Reduced |
| PTTH + this compound-(AM)3 | 100 µM | Near Basal Levels |
Note: The data presented are representative and compiled from published literature. Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound-(AM)3 on PTTH-Stimulated Ecdysteroid Secretion in Bombyx mori Prothoracic Glands
| Treatment | Concentration | Ecdysteroid Secretion (ng/gland/hour) |
| Control (no PTTH) | - | Basal |
| PTTH | 1 nM | ~15-20 |
| PTTH + this compound-(AM)3 | 10 µM | ~10-12 |
| PTTH + this compound-(AM)3 | 50 µM | ~5-7 |
| PTTH + this compound-(AM)3 | 100 µM | ~2-4 |
Note: The data presented are representative and compiled from published literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Prothoracic Gland Culture and Treatment
This protocol describes the dissection and in vitro culture of prothoracic glands from Bombyx mori larvae for subsequent treatment with PTTH and this compound-(AM)3.
Materials:
-
Last instar Bombyx mori larvae (day 6)
-
Grace's Insect Medium
-
Lepidopteran saline
-
PTTH solution (in Grace's medium)
-
This compound-(AM)3 stock solution (in DMSO)
-
Sterile dissection tools
-
Petri dishes
-
Incubator (25°C)
Procedure:
-
Anesthetize a day-6 last instar Bombyx mori larva on ice.
-
Dissect out the prothoracic glands under a stereomicroscope in lepidopteran saline.
-
Carefully remove any adhering fat body or tracheal tissues.
-
Wash the dissected glands three times with fresh, sterile Grace's Insect Medium.
-
Pre-incubate the glands in Grace's medium for 1 hour at 25°C to allow them to stabilize.
-
For inhibitor studies, pre-incubate the glands in Grace's medium containing the desired concentration of this compound-(AM)3 for 1 hour at 25°C. A vehicle control (DMSO) should be run in parallel.
-
Following pre-incubation, add PTTH to the medium to the final desired concentration.
-
Incubate the glands for the desired time period (e.g., 15 minutes for phosphorylation studies, 2 hours for ecdysteroid secretion assays) at 25°C.
-
After incubation, collect the medium for ecdysteroid analysis and process the glands for protein extraction and Western blotting.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for detecting changes in ERK phosphorylation in prothoracic glands following treatment.
Materials:
-
Treated prothoracic glands from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK (p44/42 MAPK) antibody
-
Rabbit anti-total-ERK (p44/42 MAPK) antibody
-
-
HRP-conjugated goat anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the prothoracic glands in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK antibody, or run a parallel gel.
Protocol 3: Ecdysteroid Radioimmunoassay (RIA)
This protocol outlines the measurement of ecdysteroids secreted into the culture medium.
Materials:
-
Culture medium collected from Protocol 1
-
Ecdysone standard
-
[³H]-Ecdysone tracer
-
Ecdysone antiserum
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Set up a standard curve using known concentrations of ecdysone.
-
In assay tubes, combine the collected culture medium samples or ecdysone standards with the [³H]-ecdysone tracer and the ecdysone antiserum.
-
Incubate the tubes overnight at 4°C to allow for competitive binding.
-
Add ice-cold dextran-coated charcoal to each tube to separate the antibody-bound ecdysteroids from the free ecdysteroids.
-
Incubate on ice for 15 minutes.
-
Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the antibody-bound [³H]-ecdysone) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the concentration of ecdysteroids in the samples by comparing their radioactivity to the standard curve.
Visualization of Signaling Pathways
The following diagrams illustrate the PTTH signaling pathway and the experimental workflow for studying its inhibition by this compound-(AM)3.
Caption: PTTH signaling pathway leading to ecdysteroid biosynthesis.
Caption: Experimental workflow for studying PTTH signaling inhibition.
References
Application Notes and Protocols for High-Throughput Screening of Tyrosine Kinase Inhibitors: A Focus on HNMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer and metabolic disorders. Consequently, the development of specific tyrosine kinase inhibitors is a major focus of drug discovery. High-throughput screening (HTS) provides an efficient platform for identifying and characterizing novel inhibitors from large compound libraries.
This document provides detailed application notes and protocols for HTS assays designed to identify and characterize tyrosine kinase inhibitors, with a specific focus on (S)-2-(N-(3-(5-hydroxypyridin-2-yl)-1H-pyrazol-4-yl)acrylamido)-3-(1H-indol-3-yl)propanoic acid (HNMPA), a known inhibitor of the insulin receptor tyrosine kinase. The provided methodologies are suitable for academic research and industrial drug development settings.
Data Presentation: Performance of a Typical HTS Assay for Tyrosine Kinase Inhibitors
The following tables summarize representative quantitative data from a high-throughput screen for inhibitors of a target tyrosine kinase, such as the insulin receptor. These values are essential for assessing the quality and reliability of an HTS assay.
Table 1: HTS Assay Quality Control Metrics
| Parameter | Value | Interpretation |
| Z'-Factor | 0.75 | An excellent assay with a large separation between positive and negative controls, indicating high reliability.[1][2][3] |
| Signal-to-Background Ratio (S/B) | 15 | A strong signal window, facilitating the clear identification of active compounds.[2][3][4] |
| Coefficient of Variation (%CV) | < 10% | Low variability across the screening plates, ensuring data reproducibility.[3] |
Table 2: Inhibitor Potency Data
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | Insulin Receptor | 100 | Biochemical |
| This compound-(AM)3 (cell-permeable analog) | Insulin Receptor | 14.2 (in mosquitoes) | Cell-based |
| This compound-(AM)3 (cell-permeable analog) | Insulin Receptor | 200 (in mammals) | Cell-based |
| Staurosporine (Control Inhibitor) | Multiple Kinases | 0.005 - 0.02 | Biochemical |
Note: IC50 values for this compound and its analog are sourced from publicly available data[5]. The IC50 for Staurosporine is a representative value.
Signaling Pathway: Insulin Receptor Tyrosine Kinase and Inhibition by this compound
The insulin receptor is a receptor tyrosine kinase that plays a central role in glucose homeostasis. Upon insulin binding, the receptor undergoes autophosphorylation, initiating a signaling cascade that leads to glucose uptake and utilization. This compound acts as an inhibitor of this initial phosphorylation event.
Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two common and robust HTS assay formats for identifying tyrosine kinase inhibitors are the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the ADP-Glo™ luminescence-based assay.
Protocol 1: LanthaScreen™ TR-FRET Kinase Activity Assay
This protocol describes a generic method for measuring the activity of a tyrosine kinase and its inhibition by compounds like this compound. The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.
Materials:
-
Tyrosine Kinase (e.g., purified Insulin Receptor kinase domain)
-
Fluorescein-labeled substrate peptide (e.g., Poly-GT)
-
ATP
-
LanthaScreen™ Tb-PY20 antibody (anti-phosphotyrosine)
-
TR-FRET Dilution Buffer
-
Kinase Reaction Buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of TR-FRET measurements
Experimental Workflow:
Caption: Workflow for a LanthaScreen™ TR-FRET kinase assay.
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (at various concentrations) or DMSO (for controls) into the wells of a 384-well assay plate.
-
Kinase Addition: Add 4 µL of a 2.5x concentrated solution of the tyrosine kinase in kinase reaction buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of a 2x concentrated solution of the substrate peptide and ATP in kinase reaction buffer to each well to start the kinase reaction. The final volume is 10 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of a 2x concentrated solution of the Tb-PY20 antibody in TR-FRET dilution buffer containing EDTA to stop the reaction. The final volume is 20 µL.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader. Measure the emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The percentage of inhibition is determined by comparing the emission ratio in the presence of the test compound to the high (no inhibition) and low (no kinase activity) controls.
Protocol 2: ADP-Glo™ Kinase Assay
This protocol provides a method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any ADP-generating enzyme.
Materials:
-
Tyrosine Kinase (e.g., purified Insulin Receptor kinase domain)
-
Substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, white, opaque assay plates
-
Luminometer plate reader
Experimental Workflow:
Caption: Workflow for an ADP-Glo™ kinase assay.
Procedure:
-
Kinase Reaction Setup: In a 384-well white assay plate, set up a 5 µL kinase reaction containing:
-
1 µL of test compound or DMSO control.
-
2 µL of tyrosine kinase in reaction buffer.
-
2 µL of substrate and ATP in reaction buffer.
-
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal.
-
Signal Stabilization: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition by comparing the signal from wells with test compounds to the high and low controls.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for establishing robust and reliable high-throughput screening assays for the identification and characterization of tyrosine kinase inhibitors. The methodologies are adaptable to various tyrosine kinases and inhibitor scaffolds, facilitating the discovery of novel therapeutic agents targeting this important enzyme class. The specific information on this compound serves as a practical example for researchers focused on inhibitors of the insulin receptor and related kinases.
References
- 1. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating the Challenges of Dissolving (Hydroxy-2-naphthalenylmethyl)phosphonic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals working with (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA), achieving consistent and effective dissolution is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when preparing solutions of this compound.
Troubleshooting Guide: Resolving Dissolution Issues
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Q1: My (Hydroxy-2-naphthalenylmethyl)phosphonic acid is not dissolving in water. What should I do?
A1: (Hydroxy-2-naphthalenylmethyl)phosphonic acid, like many phosphonic acids, is expected to have low solubility in neutral water. This is due to the presence of the non-polar naphthalene group and the strong intermolecular interactions of the phosphonic acid moiety. It is generally considered to be amphoterically soluble, meaning its solubility increases in acidic or basic conditions.
Q2: I've tried adding a small amount of acid/base, but the compound still won't dissolve completely. What are my next steps?
A2: If initial pH adjustment is insufficient, consider the following:
-
Sonication: Place your sample in an ultrasonic bath. The high-frequency sound waves can help to break up solid aggregates and enhance solvation.
-
Gentle Warming: Gently warm the solution (e.g., to 30-40°C). This can increase the kinetic energy of the solvent molecules and improve solubility. Avoid excessive heat, which could degrade the compound.
-
Choice of Acid/Base: For acidic conditions, try dropwise addition of dilute HCl. For basic conditions, dilute NaOH or KOH can be used. The goal is to protonate or deprotonate the phosphonic acid group to form a more soluble salt.
Q3: Can I use organic solvents to dissolve (Hydroxy-2-naphthalenylmethyl)phosphonic acid?
A3: Yes, organic solvents are a viable option, particularly for preparing stock solutions. Based on the structure of the molecule and general properties of similar compounds, the following solvents are recommended for initial testing:
-
Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving compounds for biological assays.
-
Methanol or Ethanol: These polar protic solvents may also be effective.
When using organic solvents, it is recommended to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
Q4: I managed to dissolve the compound, but it precipitated out of solution when I added it to my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue, especially when using a high concentration of an organic stock solution. Here are some troubleshooting steps:
-
Decrease Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent when added to the buffer, reducing the chances of precipitation.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound stock can sometimes help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the buffer in smaller aliquots while vortexing or stirring.
-
Buffer Composition: High salt concentrations in the buffer can sometimes lead to "salting out" of the compound. If possible, try reducing the salt concentration of your buffer.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of (Hydroxy-2-naphthalenylmethyl)phosphonic acid?
Q: How should I store my (Hydroxy-2-naphthalenylmethyl)phosphonic acid stock solution?
A: Stock solutions in DMSO are generally stable when stored at -20°C or -80°C.[1] To minimize degradation from atmospheric moisture, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Studies have shown that many compounds remain stable in DMSO for extended periods under proper storage conditions.[1][2]
Q: Is (Hydroxy-2-naphthalenylmethyl)phosphonic acid soluble in PBS (Phosphate-Buffered Saline)?
A: Direct dissolution in PBS at neutral pH is likely to be poor. It is recommended to first prepare a stock solution in an organic solvent like DMSO and then dilute this stock into the PBS buffer. Be cautious of potential precipitation, as phosphate buffers can sometimes cause issues with certain compounds, especially when organic solvents are present.
Data Presentation
Table 1: Qualitative Solubility of (Hydroxy-2-naphthalenylmethyl)phosphonic acid
| Solvent/Solution | Expected Solubility | Recommendations and Remarks |
| Water (neutral pH) | Very Low | Not recommended for direct dissolution. |
| Aqueous Acid (e.g., pH < 3) | Moderate to High | Use dilute HCl. Protonation of the phosphonate increases solubility. |
| Aqueous Base (e.g., pH > 9) | Moderate to High | Use dilute NaOH or KOH. Deprotonation forms a more soluble salt. |
| DMSO | High | Recommended for preparing concentrated stock solutions. |
| Methanol / Ethanol | Moderate | May require sonication or gentle warming. |
| PBS (pH 7.4) | Very Low | Direct dissolution is unlikely. Dilute from an organic stock solution. |
Experimental Protocols
Protocol for Preparing a Stock Solution of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid
-
Weighing: Accurately weigh a small amount of (Hydroxy-2-naphthalenylmethyl)phosphonic acid in a suitable vial.
-
Solvent Addition: Add the desired volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 30-40°C while stirring until the solid is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Mandatory Visualizations
Caption: Experimental workflow for dissolving (Hydroxy-2-naphthalenylmethyl)phosphonic acid.
Caption: Troubleshooting decision tree for dissolution issues.
References
Improving the solubility of HNMPA in biological buffers
This guide provides troubleshooting advice and detailed protocols for researchers encountering solubility issues with HNMPA (Hypothetical N-Methyl Phenyl Amide), a hydrophobic small molecule inhibitor, in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in Phosphate-Buffered Saline (PBS)?
A1: this compound is a hydrophobic compound, meaning it repels water and does not readily dissolve in aqueous solutions like PBS.[1] To achieve dissolution, a solubilizing agent or a different solvent system is typically required. The principle of "like dissolves like" governs solubility, meaning non-polar compounds like this compound dissolve best in non-polar or polar aprotic solvents.[2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. What happened?
A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous buffer.[3][4] While this compound is soluble in 100% DMSO, the final concentration of DMSO in your media may not be high enough to keep the compound in solution. The abrupt change in solvent polarity causes the compound to crash out. A stepwise dilution or the use of co-solvents can help prevent this.[5][6]
Q3: What is the maximum concentration of DMSO I can safely use in my in vitro assay?
A3: The maximum tolerated DMSO concentration is cell-line dependent.[7][8] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, and many are fine with 1%.[5] However, some sensitive primary cells may show stress at concentrations as low as 0.1%.[5][9] It is always best to run a solvent toxicity control experiment to determine the optimal concentration for your specific cell line and assay duration.[8][10]
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, several alternatives can be used alone or in combination with DMSO. These include co-solvents like PEG-400 and ethanol, or excipients like cyclodextrins, which can encapsulate hydrophobic molecules to increase their aqueous solubility.[1][11][12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter when preparing this compound solutions.
Problem 1: this compound powder will not dissolve in the final aqueous buffer (e.g., PBS, Tris-HCl).
-
Cause: Direct dissolution of a highly hydrophobic compound in an aqueous buffer is often not feasible.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent that can dissolve both polar and nonpolar compounds.[14]
-
See Protocol 1: Preparing a High-Concentration this compound Stock in DMSO.
-
Problem 2: After diluting the DMSO stock into the buffer, the solution becomes cloudy or a precipitate forms.
-
Cause: The final concentration of the organic solvent is too low to maintain the solubility of this compound.
-
Solution 1: Optimize Dilution Technique. Add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent immediate precipitation.[5]
-
Solution 2: Increase Final DMSO Concentration. If your experimental system allows, increase the final percentage of DMSO. For example, if you are aiming for 0.1% and seeing precipitation, try 0.5%. Always verify the tolerance of your cells with a solvent control.[7][8][15]
-
Solution 3: Use a Co-solvent. Adding a secondary solvent, or co-solvent, can help bridge the polarity gap between DMSO and water.[11][][17] Polyethylene glycol 400 (PEG-400) is a common choice.
-
Solution 4: Utilize Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with hydrophobic drugs like this compound, effectively shielding them from the aqueous environment and increasing solubility.[18][19][20]
-
See Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Problem 3: The required concentration of this compound is too high, leading to excessive (and potentially toxic) final DMSO levels.
-
Cause: The experiment requires a high dose of this compound, which in turn requires a high concentration of the solubilizing agent.
-
Solution: Employ Cyclodextrin Complexation. This is the most effective method for significantly increasing the aqueous solubility of a compound while minimizing organic solvent use.[19][20] By forming a complex with HP-β-CD, you can often prepare a stock solution directly in an aqueous buffer, completely avoiding DMSO in the final dilution.
Data Presentation
The following table provides hypothetical solubility data for this compound to illustrate the effectiveness of different solubilization methods.
| Solvent System | Target this compound Conc. (µM) | Final DMSO (%) | Observations |
| PBS (pH 7.4) | 100 | 0 | Insoluble, visible particles |
| PBS + 0.1% DMSO | 100 | 0.1 | Precipitate forms immediately |
| PBS + 0.5% DMSO | 100 | 0.5 | Solution is slightly hazy |
| PBS + 1.0% DMSO | 100 | 1.0 | Clear solution |
| PBS + 0.5% DMSO + 5% PEG-400 | 200 | 0.5 | Clear solution |
| PBS with 20 mM HP-β-CD | 500 | 0 | Clear solution |
Experimental Protocols
Protocol 1: Preparing a High-Concentration this compound Stock in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).[6][21]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Working Dilution: To prepare your working solution, dilute the stock directly into your pre-warmed culture medium or buffer, ensuring the final DMSO concentration remains below the toxic limit for your cells (typically ≤0.5%).[3][5] For example, to achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock to 1 mL of media.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired sterile biological buffer (e.g., PBS). This will serve as your stock solubilizing agent.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:10 ratio is a good starting point.
-
Complexation:
-
Add the appropriate volume of the 40% HP-β-CD solution to a sterile tube.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex vigorously.
-
Incubate the mixture at 37°C for 1-2 hours with intermittent vortexing, or overnight at 4°C with constant rotation. This allows for the formation of the inclusion complex.
-
-
Sterilization & Storage: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This this compound/HP-β-CD complex solution can now be stored at 4°C and diluted directly into your aqueous experimental buffer as needed.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Khan Academy [khanacademy.org]
- 3. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scispace.com [scispace.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
HNMPA Stability in Cell Culture Media: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing and managing the stability of HNMPA (4-hydroxy-N-methyl-N-propylamphetamine) in cell culture media. Given that the stability of phenolic compounds like this compound can be variable in in vitro environments, it is crucial to determine its stability profile under specific experimental conditions to ensure the validity of research findings.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in cell culture media?
A1: Phenolic compounds can be unstable in cell culture media, potentially leading to degradation over the course of an experiment.[1][2][3][4] This degradation can result in a decreased concentration of the active compound, leading to an underestimation of its biological effects and potentially yielding erroneous or irreproducible results. Therefore, performing stability tests in parallel with cell-based assays is strongly recommended.[1][2][3]
Q2: What factors can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of phenolic compounds in cell culture media, including:
-
pH of the media: The pH of the culture medium can significantly impact the stability of phenolic compounds.[5]
-
Media Composition: Components of the media, such as serum proteins, can interact with the compound and affect its stability.[1][3]
-
Incubation Conditions: Temperature, light exposure, and CO2 levels can all contribute to the degradation of the compound.
-
Molecular Structure: The inherent chemical structure of this compound, particularly its hydroxyl group, can make it susceptible to oxidation and other degradation pathways.[1][3]
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: A stability study should be conducted by incubating this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) under your standard experimental conditions (e.g., 37°C, 5% CO2). Samples should be collected at various time points and the concentration of this compound should be quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What are the potential signaling pathways affected by amphetamine-like compounds?
A4: Amphetamine and its derivatives primarily act on the monoaminergic systems in the brain.[6] Key molecular targets include the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1).[3][7][8][9] These interactions lead to an increase in extracellular dopamine levels.[1][10]
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Objective: To quantify the concentration of this compound in cell culture medium over time under standard cell culture conditions.
Materials:
-
This compound compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
-
Appropriate solvents for sample preparation and analysis
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking of Cell Culture Media: Dilute the this compound stock solution in the cell culture medium to the final desired concentration for your experiments. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Place the samples in a cell culture incubator set to your experimental conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
Sample Processing: Process the samples immediately to stop any further degradation. This may involve protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation.
-
Analysis: Analyze the supernatant using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
Data Presentation
The quantitative results from the stability study should be summarized in a clear and structured table.
Table 1: Stability of this compound in Cell Culture Medium Over Time
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | X% |
| 4 | [Concentration at 4h] | Y% |
| 8 | [Concentration at 8h] | Z% |
| 24 | [Concentration at 24h] | A% |
| 48 | [Concentration at 48h] | B% |
| 72 | [Concentration at 72h] | C% |
Troubleshooting Guide
This guide addresses common issues that may arise during the stability assessment of this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound | Inherent instability of the compound in the medium. | Shorten the incubation time of your cell-based assay. Replenish the medium with fresh this compound at regular intervals. |
| pH of the medium is causing degradation. | Measure the pH of the medium over the course of the experiment. If it changes significantly, consider using a more strongly buffered medium. | |
| Light sensitivity. | Protect the experimental setup from light. | |
| Poor recovery from sample processing | Inefficient protein precipitation. | Test different precipitation solvents (e.g., acetonitrile, methanol, acetone) and ratios. |
| Adsorption to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. | |
| Variable results between replicates | Inconsistent sample handling or processing. | Ensure precise and consistent pipetting and timing for all steps. |
| Analytical instrument variability. | Calibrate and validate the analytical instrument before running the samples. |
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adderall - Wikipedia [en.wikipedia.org]
- 10. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Membrane Impermeability of HNMPA in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing HNMPA in live cell experiments. Given the inherent membrane impermeability of this compound, this guide focuses on the application of its cell-permeable prodrug, this compound-(AM)3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it membrane impermeable?
This compound (Hydroxy-2-naphthalenylmethylphosphonic acid) is an inhibitor of the insulin receptor tyrosine kinase.[1][2][3] Its chemical structure, containing a phosphonic acid group, is ionized at physiological pH. This negative charge prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane.
Q2: How can I get this compound into live cells?
To overcome the membrane impermeability of this compound, a cell-permeable prodrug version called this compound-(AM)3 is available.[4] This version has its phosphonic acid group masked with acetoxymethyl (AM) esters. These AM groups render the molecule more lipophilic, allowing it to cross the cell membrane.
Q3: How does this compound-(AM)3 become active inside the cell?
Once inside the cell, ubiquitous intracellular esterases cleave the AM esters from the this compound-(AM)3 molecule. This enzymatic cleavage releases the active, charged form of this compound, which is then trapped within the cell and can interact with its intracellular targets.
Q4: What is the primary intracellular target of this compound?
This compound is an inhibitor of the insulin receptor tyrosine kinase, interfering with its autophosphorylation.[2][3][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound-(AM)3 on insulin signaling. | 1. Insufficient intracellular concentration of active this compound. - Incomplete cleavage of AM esters. - Efflux of this compound-(AM)3 by cellular pumps. - Suboptimal incubation time or concentration. | 1. Optimize experimental conditions. - Increase incubation time with this compound-(AM)3. - Test a range of this compound-(AM)3 concentrations. - Pre-incubate with a general esterase activator if cellular esterase activity is suspected to be low (use with caution and appropriate controls). - Consider the use of a broad-spectrum efflux pump inhibitor (e.g., verapamil), including proper controls to account for off-target effects. |
| 2. Degraded or inactive this compound-(AM)3. - Improper storage. - Multiple freeze-thaw cycles. | 2. Ensure compound integrity. - Store this compound-(AM)3 as recommended by the supplier (typically at -20°C). - Aliquot the compound upon receipt to minimize freeze-thaw cycles. | |
| 3. Cell line is resistant to this compound's effects. - Low expression of the insulin receptor. - Dominant alternative signaling pathways. | 3. Verify target expression and pathway relevance. - Confirm insulin receptor expression in your cell line via Western blot or qPCR. - Ensure the investigated downstream effect is indeed primarily mediated by the insulin receptor tyrosine kinase in your specific cell model. | |
| High cellular toxicity observed after treatment with this compound-(AM)3. | 1. Off-target effects of the prodrug or its byproducts. - Formaldehyde is a byproduct of AM ester cleavage, which can be toxic. - High concentrations of the lipophilic this compound-(AM)3 may disrupt cell membranes. | 1. Optimize treatment conditions. - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound-(AM)3. - Reduce the incubation time to the minimum required to observe the desired effect. - Include a vehicle control (e.g., DMSO) to assess the toxicity of the solvent. |
| 2. Contamination of the this compound-(AM)3 stock. | 2. Use high-purity compound. - Ensure you are using a high-quality, pure source of this compound-(AM)3. | |
| Variability in experimental results. | 1. Inconsistent loading of this compound-(AM)3. - Differences in cell density at the time of treatment. - Inconsistent incubation times or temperatures. | 1. Standardize experimental procedures. - Ensure consistent cell seeding density and confluency. - Use a precise timer for incubation periods and maintain a constant temperature. - Prepare fresh dilutions of this compound-(AM)3 for each experiment from a stable stock solution. |
| 2. Fluctuation in cellular esterase activity. - Cell passage number. - Serum levels in the culture medium. | 2. Maintain consistent cell culture conditions. - Use cells within a defined passage number range. - Keep the serum concentration in the medium consistent across experiments. |
Experimental Protocols
Protocol 1: Live Cell Loading of this compound using this compound-(AM)3
This protocol describes the general procedure for loading live cells with this compound using its cell-permeable prodrug form.
Materials:
-
This compound-(AM)3
-
Anhydrous DMSO
-
Live cells in culture
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound-(AM)3: Dissolve this compound-(AM)3 in anhydrous DMSO to a concentration of 10-50 mM. Store aliquots at -20°C.
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight.
-
Prepare working solution: On the day of the experiment, thaw an aliquot of the this compound-(AM)3 stock solution. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically in the range of 1-100 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the medium containing the desired concentration of this compound-(AM)3 to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound-(AM)3 concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with your downstream application (e.g., insulin stimulation, western blotting for phosphorylated proteins, etc.).
Visualizations
Caption: Workflow of this compound-(AM)3 delivery and activation in live cells.
References
Technical Support Center: Utilizing HNMPA-(AM)3 to Overcome HNMPA Cell Permeability Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using HNMPA-(AM)3, a cell-permeable analog of the insulin receptor tyrosine kinase inhibitor, this compound. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound-(AM)3 over this compound?
A1: The principal advantage of this compound-(AM)3 is its enhanced cell permeability. This compound, a hydrophilic phosphonic acid, has poor membrane permeability, limiting its efficacy in cellular assays. This compound-(AM)3 is a prodrug form where the phosphonic acid group is masked with three acetoxymethyl (AM) ester groups. This modification increases the molecule's lipophilicity, allowing it to readily cross the cell membrane.
Q2: How does this compound-(AM)3 become active inside the cell?
A2: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, releasing the active form of the inhibitor, this compound. This targeted intracellular activation ensures that the inhibitor accumulates where its target, the insulin receptor, is located.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the insulin receptor tyrosine kinase.[1] By binding to the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of the insulin signaling pathway. This inhibition blocks downstream signaling cascades, such as the PI3K/AKT and Ras/MAPK pathways.
Q4: What are the known applications of this compound-(AM)3?
A4: this compound-(AM)3 has been used in various research applications, including:
-
Inhibiting insulin-stimulated glucose oxidation in isolated rat adipocytes.
-
Studying the role of the insulin receptor in prothoracicotropic hormone (PTTH)-activated ERK phosphorylation and ecdysteroidogenesis in insects.[2]
-
Investigating the involvement of insulin receptor signaling in various cellular processes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound-(AM)3 treatment. | Compound Degradation: this compound-(AM)3 is sensitive to hydrolysis. Improper storage or handling can lead to premature cleavage of the AM esters. | Store the compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Insufficient Incubation Time: The conversion of this compound-(AM)3 to this compound by intracellular esterases is time-dependent. | Optimize the incubation time. A time-course experiment (e.g., 1, 2, 4, 6 hours) can help determine the optimal duration for observing the desired effect in your specific cell type. | |
| Low Esterase Activity: Some cell lines may have lower intracellular esterase activity, leading to inefficient conversion of the prodrug. | If possible, measure the general esterase activity in your cell line. If activity is low, consider increasing the concentration of this compound-(AM)3 or extending the incubation time. | |
| High cellular toxicity observed at effective concentrations. | Off-target Effects: At high concentrations, the compound may exhibit off-target effects. The released formaldehyde from AM ester cleavage can also contribute to toxicity. | Perform a dose-response experiment to determine the lowest effective concentration. Include appropriate vehicle controls to assess the toxicity of the solvent (e.g., DMSO). |
| Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or the byproducts of its hydrolysis. | Reduce the concentration and/or incubation time. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the experimental outcome. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Pipetting Errors: Inaccurate pipetting of the compound can lead to significant variations in the final concentration. | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound-(AM)3 can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following table summarizes reported IC50 values.
| Target/Process | Organism/Cell Type | IC50 Value | Reference |
| Insulin Receptor Tyrosine Kinase | Mammalian | ~200 µM | [2] |
| Insulin Receptor Tyrosine Kinase | Mosquito | 14.2 µM | [2] |
| Ecdysteroid Production | Mosquito | 14.2 µM | [2] |
| Insulin-stimulated Glucose Oxidation | Isolated Rat Adipocytes | 10 µM | |
| Insulin Receptor Autophosphorylation | Human (in CHO cells) | ~200 µM |
Experimental Protocols
General Protocol for Treatment of Cultured Cells with this compound-(AM)3
This protocol provides a general guideline for treating adherent cells in culture. Optimization of concentrations and incubation times is recommended for each cell line and experimental endpoint.
Materials:
-
This compound-(AM)3 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells cultured in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for western blotting, assay kits)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound-(AM)3 stock solution. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., <0.1%).
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the appropriate concentration of this compound-(AM)3 or vehicle control to each well.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period (e.g., 1-24 hours, to be optimized).
-
Downstream Analysis: Following incubation, proceed with the desired analysis. For example:
-
Western Blotting: Wash cells with cold PBS, lyse the cells in an appropriate lysis buffer, and collect the lysates for protein quantification and western blot analysis of target protein phosphorylation.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Glucose Uptake Assay: Measure glucose uptake using a commercially available kit.
-
Visualizations
Chemical Structures of this compound and this compound-(AM)3
The addition of three acetoxymethyl (AM) ester groups to this compound significantly increases its lipophilicity, facilitating its passage across the cell membrane.
Caption: this compound vs. This compound-(AM)3 structures.
Mechanism of this compound-(AM)3 Action
This workflow illustrates the process by which this compound-(AM)3 enters the cell and inhibits the insulin receptor.
Caption: this compound-(AM)3 cellular uptake and activation.
Insulin Receptor Signaling Pathway
This diagram outlines the major downstream signaling cascades initiated by the activation of the insulin receptor, which are inhibited by this compound.
Caption: Simplified insulin receptor signaling pathways.
References
Technical Support Center: (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Hydroxy-2-naphthalenylmethyl)phosphonic acid, a known inhibitor of the insulin receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA)?
A1: The primary and well-documented target of this compound is the insulin receptor (IR) tyrosine kinase.[1][2][3] It acts as a selective inhibitor, blocking the autophosphorylation of the receptor upon insulin binding.[2]
Q2: What is the known selectivity profile of this compound?
Q3: Are there any known off-target effects of this compound?
A3: Yes. In addition to inhibiting tyrosine autophosphorylation of the insulin receptor, this compound has been observed to decrease the extent of insulin receptor serine phosphorylation at concentrations of 300 µM and 2.5 mM in in vitro assays. This suggests a potential off-target effect or a secondary consequence of its primary activity.
Q4: Is this compound cell-permeable?
A4: (Hydroxy-2-naphthalenylmethyl)phosphonic acid itself has poor cell permeability due to its charged phosphonic acid group. For cellular assays, a cell-permeable derivative, (Hydroxy-2-naphthalenylmethyl)phosphonic acid trisacetoxymethyl ester (this compound-(AM)3), is often used. The AM esters are cleaved by intracellular esterases, releasing the active this compound inside the cell.
Q5: What are the general toxicity concerns with phosphonic acids?
A5: General safety data for the parent compound class, phosphonic acid, indicates that it can be harmful if swallowed and may cause severe burns.[4] It is important to handle (Hydroxy-2-naphthalenylmethyl)phosphonic acid and its derivatives with appropriate personal protective equipment (PPE) in a laboratory setting. Specific toxicity data for this compound is not widely available.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Insulin Receptor Phosphorylation in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Ensure you are using the cell-permeable form, this compound-(AM)3, for your experiments. The parent compound, this compound, will not efficiently cross the cell membrane. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range (e.g., 1 µM to 100 µM for this compound-(AM)3). |
| Cell Line Insensitivity | Verify the expression and insulin-responsiveness of the insulin receptor in your chosen cell line. Some cell lines may have low receptor expression or downstream signaling defects. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound-(AM)3 in an appropriate solvent (e.g., DMSO) and store them properly, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Assay Timing | Optimize the pre-incubation time with the inhibitor before insulin stimulation. A typical pre-incubation time is 30-60 minutes, but this may need to be adjusted. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of this compound-(AM)3 to minimize potential off-target effects. High concentrations may lead to non-specific inhibition of other kinases or cellular processes. |
| Inhibition of Serine Phosphorylation | Be aware that this compound can affect serine phosphorylation of the insulin receptor at higher concentrations. If you are studying serine phosphorylation events, consider this potential confounding factor. |
| Non-Specific Toxicity | Assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in the presence of the inhibitor to ensure the observed phenotype is not due to general cytotoxicity. |
| Effects on Downstream Pathways | The inhibition of the insulin receptor will have widespread effects on downstream signaling. Confirm the inhibition of known downstream targets (e.g., Akt phosphorylation) to validate the on-target effect. |
Quantitative Data
Table 1: Reported Effects of this compound on Insulin Receptor Phosphorylation
| Compound | Concentration | Effect | Assay Type |
| This compound | 300 µM | Decreased insulin receptor serine phosphorylation | In Vitro |
| This compound | 2.5 mM | Decreased insulin receptor serine phosphorylation | In Vitro |
Table 2: Effect of this compound-(AM)3 on Insulin- and Zinc-Induced Akt Phosphorylation in C2C12 Muscle Cells
| Treatment | This compound-(AM)3 Concentration | Observation |
| Insulin (10 nM) | 25 µM, 50 µM, 100 µM | Dose-dependent decrease in Akt phosphorylation |
| Zinc (20 µM) | 25 µM, 50 µM, 100 µM | Dose-dependent decrease in Akt phosphorylation |
Experimental Protocols
Protocol 1: In Vitro Insulin Receptor Kinase Assay
-
Reagents and Materials:
-
Purified, active insulin receptor kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
ATP (as a stock solution)
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
(Hydroxy-2-naphthalenylmethyl)phosphonic acid (this compound) stock solution in DMSO
-
Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified insulin receptor kinase, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final desired concentration (e.g., 100 µM).
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Wash the phosphocellulose paper several times with phosphoric acid and once with acetone.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like the ADP-Glo™ assay, following the manufacturer's instructions to measure ADP production as an indicator of kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Protocol 2: Cell-Based Insulin Receptor Phosphorylation Assay
-
Reagents and Materials:
-
A suitable cell line with endogenous or overexpressed insulin receptors (e.g., CHO-IR, HepG2)
-
Cell culture medium (e.g., DMEM) with and without serum
-
This compound-(AM)3 stock solution in DMSO
-
Recombinant human insulin
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Antibodies: anti-phospho-insulin receptor (pY1150/1151), anti-total insulin receptor, and appropriate secondary antibodies
-
Western blotting reagents and equipment
-
-
Procedure:
-
Plate cells in appropriate culture dishes and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours or overnight in a serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound-(AM)3 (or DMSO as a vehicle control) for 30-60 minutes.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-insulin receptor and anti-total insulin receptor antibodies.
-
Develop the blots and quantify the band intensities.
-
Normalize the phospho-receptor signal to the total receptor signal to determine the extent of inhibition.
-
Visualizations
Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro and cell-based assays with this compound.
Caption: Troubleshooting logic for cell-based assay issues with this compound.
References
Technical Support Center: Optimizing HNMPA Concentration for Effective Insulin Receptor Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HNMPA and its cell-permeable analog, this compound-(AM)3, for effective insulin receptor (IR) inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and this compound-(AM)3.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of insulin receptor phosphorylation | Incorrect concentration of this compound-(AM)3: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of 25-100 µM and assess IR phosphorylation levels.[1] |
| Insufficient incubation time: The inhibitor may not have had enough time to permeate the cells and interact with the receptor. | Optimize the pre-incubation time with this compound-(AM)3 before insulin stimulation. A typical pre-incubation time is 1-2 hours. | |
| Poor cell permeability of this compound: this compound is membrane impermeable. | For intracellular inhibition, use the cell-permeable analog, this compound-(AM)3.[2][3] | |
| Degradation of the compound: Improper storage can lead to loss of activity. | Store this compound and this compound-(AM)3 stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] | |
| Inconsistent results between experiments | Variability in cell density or health: Differences in cell confluence or viability can affect the cellular response to the inhibitor. | Ensure consistent cell seeding density and viability across all experiments. Regularly check cell health and morphology. |
| Precipitation of the compound in culture media: this compound-(AM)3 may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5][6] Perform serial dilutions in DMSO if conducting a dose-response study.[5] | |
| Observed off-target effects | High concentration of the inhibitor: At high concentrations, kinase inhibitors can lose their specificity and inhibit other kinases. | Use the lowest effective concentration of this compound-(AM)3 determined from your dose-response experiments. Include appropriate controls, such as testing the effect of the inhibitor on unrelated signaling pathways. |
| Inherent cross-reactivity of the compound: The inhibitor may have some affinity for other kinases. | Consult literature for known off-target effects of this compound. If significant off-target effects are suspected, consider using a structurally different IR inhibitor as a control. | |
| Cell toxicity or death | High concentration of this compound-(AM)3 or DMSO: Both the inhibitor and the solvent can be toxic to cells at high concentrations. | Determine the maximum tolerated concentration of both this compound-(AM)3 and DMSO for your specific cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion).[7] |
| Prolonged incubation time: Continuous exposure to the inhibitor may induce apoptosis. | Optimize the incubation time to achieve effective inhibition without causing significant cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound-(AM)3?
A1: this compound is a potent inhibitor of the insulin receptor tyrosine kinase but is not permeable to the cell membrane. This compound-(AM)3 is a cell-permeable analog, making it suitable for experiments involving intact cells.[2][3]
Q2: What is a good starting concentration for this compound-(AM)3 in my experiments?
A2: A common starting point for this compound-(AM)3 is in the range of 25-100 µM.[1] However, the optimal concentration is cell-type dependent, so it is highly recommended to perform a dose-response curve to determine the IC50 for your specific experimental conditions.
Q3: How should I prepare and store this compound-(AM)3 stock solutions?
A3: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[4] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing your working solution, dilute the stock directly into your cell culture medium, ensuring the final DMSO concentration is not toxic to your cells (typically below 0.5%).[5][6]
Q4: How can I confirm that this compound-(AM)3 is inhibiting the insulin receptor in my cells?
A4: The most direct way is to perform a Western blot analysis to measure the phosphorylation status of the insulin receptor β-subunit (IRβ) at key tyrosine residues (e.g., Y1158, Y1162, Y1163) following insulin stimulation in the presence and absence of the inhibitor. A decrease in phosphorylation indicates successful inhibition.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective insulin receptor inhibitor, like most kinase inhibitors, it may exhibit off-target effects at higher concentrations.[8] It has been shown to have no effect on protein kinase C or cyclic AMP-dependent protein kinase activities.[2] It is always good practice to include relevant negative controls to assess potential off-target effects in your experimental system.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of this compound and this compound-(AM)3 reported in various studies.
Table 1: Effective Concentrations of this compound and this compound-(AM)3
| Compound | Cell Type/System | Effective Concentration | Observed Effect |
| This compound | Purified human insulin receptor | 300 µM - 2.5 mM | Inhibition of serine and tyrosine autophosphorylation.[8] |
| This compound-(AM)3 | KSHV-infected E-DMVEC | 25, 50, 100 µM | Inhibition of spindle cell-containing foci development.[1] |
| This compound-(AM)3 | MCF10A cells | 200 µM | Inhibition of insulin-induced cell migration.[8] |
Table 2: IC50 Values for this compound and this compound-(AM)3
| Compound | Target/Cell Line | IC50 Value |
| This compound | Insulin receptor tyrosine kinase | 100 µM[3] |
| This compound-(AM)3 | GIST882 cells | ~49 µM[1] |
| This compound-(AM)3 | GIST48 cells | ~37 µM[1] |
Detailed Experimental Protocols
Protocol 1: Determination of Optimal this compound-(AM)3 Concentration using Western Blot for Insulin Receptor Phosphorylation
This protocol outlines the steps to identify the effective concentration of this compound-(AM)3 for inhibiting insulin-stimulated IR phosphorylation.
Materials:
-
Cells of interest cultured to 70-80% confluency
-
This compound-(AM)3 stock solution (e.g., 10 mM in DMSO)
-
Insulin solution (e.g., 10 µM in sterile water)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IR (e.g., pY1158/1162/1163) and anti-total-IRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound-(AM)3 in serum-free medium (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should be constant across all wells. Add the different concentrations of this compound-(AM)3 to the cells and incubate for 1-2 hours at 37°C.
-
Insulin Stimulation: Add insulin to each well to a final concentration of 100 nM (or a previously optimized concentration for your cell line) and incubate for 5-10 minutes at 37°C. Include a non-stimulated control well.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-IRβ antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total IR. Normalize the phospho-IR signal to the total IR signal for each sample. Plot the normalized phospho-IR levels against the this compound-(AM)3 concentration to determine the optimal inhibitory concentration.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is to assess the cytotoxic effects of this compound-(AM)3.
Materials:
-
Cells of interest
-
This compound-(AM)3 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound-(AM)3 in complete culture medium at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound-(AM)3. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the this compound-(AM)3 concentration to determine the cytotoxic profile.
Visualizations
Insulin Receptor Signaling Pathway
Caption: Insulin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for IR Phosphorylation
Caption: Workflow for analyzing insulin receptor phosphorylation via Western blot.
Logical Relationship: Troubleshooting Low Inhibition
Caption: Troubleshooting logic for addressing low inhibition of the insulin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxy-2-naphthalenylmethylphosphonic acid (this compound), Insulin receptor tyrosine kinase inhibitor (CAS 120943-99-9) | Abcam [abcam.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Kinase Assays with HNMPA
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing HNMPA (Hydroxy-2-naphthalenylmethylphosphonic acid) and its cell-permeable analog, this compound-(AM)3, in kinase assays. Here, you will find troubleshooting advice and frequently asked questions to address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a known inhibitor of the insulin receptor tyrosine kinase (IRTK).[1][2] Its cell-permeable analog, this compound-(AM)3, is often used in cell-based assays as it can cross the cell membrane, whereupon intracellular esterases cleave the AM esters to release the active this compound.
Q2: What are the reported IC50 values for this compound and this compound-(AM)3?
The half-maximal inhibitory concentration (IC50) for this compound and its analog can vary depending on the experimental conditions and the biological system being studied. It's crucial to determine the IC50 empirically for your specific assay conditions.
| Compound | Target/System | Reported IC50 |
| This compound-(AM)3 | Insulin Receptor Tyrosine Kinase Activity | 100 µM[1] |
| This compound-(AM)3 | Insulin-stimulated glucose oxidation in rat adipocytes | 10 µM[1] |
| This compound-(AM)3 | Ecdysteroid production in mosquitoes | 14.2 µM[2] |
| This compound-(AM)3 | Insulin receptor activity in mosquitoes | 14.2 µM[2] |
| This compound-(AM)3 | Insulin receptor activity in mammals | 200 µM[2] |
Q3: How should I prepare and store this compound-(AM)3?
This compound-(AM)3 is soluble in DMSO and ethanol at concentrations greater than 20 mg/mL.[1] For long-term storage, it is recommended to keep the compound at -20°C.[1] Prepare fresh dilutions in your assay buffer before each experiment to minimize degradation.
Troubleshooting Inconsistent Results
Q4: I'm observing high variability between my replicate wells. What could be the cause?
High variability in kinase assays can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques, especially for small volumes.
-
Reagent Mixing: Inadequate mixing of reagents can lead to concentration gradients in your assay plate. Ensure all components are thoroughly mixed before and after addition.
-
Compound Precipitation: this compound-(AM)3 is soluble in organic solvents but may precipitate in aqueous assay buffers, especially at higher concentrations.
-
Visual Inspection: Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your assay is low and consistent across all wells, as high concentrations can inhibit kinase activity.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with a buffer or water.
-
Incubation Time and Temperature: Inconsistent incubation times or temperature fluctuations across the assay plate can affect enzyme kinetics. Use a properly calibrated incubator and ensure consistent timing for all steps.
Q5: My positive and negative controls are not performing as expected. What should I check?
Control failures are a clear indication of a problem with the assay itself.
-
Inactive Enzyme: Ensure the kinase enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Substrate Quality: The quality of the substrate is critical. If using a peptide substrate, ensure it has the correct sequence and purity.
-
ATP Concentration: The concentration of ATP can significantly impact the assay results. Use a concentration that is appropriate for the specific kinase and assay format.
-
Buffer Composition: The components of your assay buffer, such as pH, ionic strength, and the presence of detergents or BSA, can all affect enzyme activity.[3]
Q6: I'm concerned about potential off-target effects of this compound. How can I assess this?
While this compound is reported to be selective for the insulin receptor tyrosine kinase and does not significantly affect Protein Kinase A (PKA) or Protein Kinase C (PKC) at concentrations up to 1 mM and 420 µM, respectively, it is good practice to assess selectivity in your system.[1]
-
Selectivity Profiling: Test this compound against a panel of other kinases, particularly those with a similar ATP-binding pocket to the insulin receptor.
-
Dose-Response Curves: Generate dose-response curves for your target kinase and any potential off-target kinases to compare their sensitivities to this compound.
Experimental Protocols
Protocol 1: In Vitro Insulin Receptor Kinase Assay
This protocol is a general guideline for an in vitro kinase assay using purified insulin receptor.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 2 mM MnCl2, 0.1 mg/mL BSA, and 50 µM DTT.[3]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will depend on the Km of the insulin receptor for ATP.
-
Substrate Solution: Prepare a stock solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in water.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of diluted insulin receptor enzyme.
-
Initiate the reaction by adding 2 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
-
Detection:
-
Stop the reaction and detect the phosphorylated substrate using a suitable method, such as a luminescence-based assay like ADP-Glo™, which measures ADP production.[3]
-
Protocol 2: Cell-Based Assay for Insulin Receptor Inhibition using this compound-(AM)3
This protocol outlines a general method for assessing the inhibitory effect of this compound-(AM)3 on insulin receptor signaling in a cell-based format.
-
Cell Culture and Plating:
-
Culture cells that express the insulin receptor (e.g., CHO-IR cells) to approximately 80-90% confluency.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound-(AM)3 in serum-free media.
-
Remove the growth media from the cells and replace it with the media containing the different concentrations of this compound-(AM)3 or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Insulin Stimulation:
-
Stimulate the cells with a known concentration of insulin for a short period (e.g., 10-15 minutes) to activate the insulin receptor.
-
-
Lysis and Analysis:
-
Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the insulin receptor or downstream signaling proteins (e.g., Akt) by Western blotting using phospho-specific antibodies.
-
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and the biological context, the following diagrams have been generated.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common kinase assay issues.
Caption: A streamlined workflow for performing an in vitro kinase assay.
References
Esterase activity considerations for HNMPA-(AM)3 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using HNMPA-(AM)3, a cell-permeable insulin receptor (IR) tyrosine kinase inhibitor. Successful use of this compound is critically dependent on its hydrolysis by intracellular esterases to its active form, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound-(AM)3 and how does it work?
This compound-(AM)3 is a prodrug form of this compound, an inhibitor of the insulin receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF1R) tyrosine kinases. The acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant this compound in the cytosol where it can inhibit its target.[1][2]
Q2: Why am I observing no effect or a very weak inhibitory effect from this compound-(AM)3?
A lack of effect is often due to insufficient intracellular concentration of the active this compound. This can stem from several issues related to esterase activity:
-
Low Esterase Activity: Some cell types have inherently low esterase activity, leading to slow or incomplete hydrolysis of this compound-(AM)3.[1]
-
Short Incubation Time: The cells may not have had enough time to process the compound.
-
Suboptimal Temperature: Esterase activity is temperature-dependent. Loading cells at temperatures below their optimal range (e.g., room temperature instead of 37°C) can significantly reduce enzyme efficiency.
-
Cell Health: Unhealthy or compromised cells may have reduced metabolic and enzymatic activity.
Q3: My experimental results are highly variable between replicates. What could be the cause?
Inconsistent results often point to variability in the loading process.
-
Inconsistent Cell Density: Variations in cell number per well or dish will lead to different final intracellular concentrations.
-
Fluctuations in Esterase Activity: Factors such as passage number, confluency, and subtle changes in culture conditions can alter the metabolic state of the cells, including their esterase activity.
-
Incomplete Reagent Mixing: Ensure the this compound-(AM)3 stock solution is fully dissolved and the final working solution is thoroughly mixed before adding to cells.
Q4: I'm seeing signs of cellular toxicity after incubation. How can I mitigate this?
Toxicity can be caused by the compound itself, byproducts of its hydrolysis, or the solvent used.
-
Byproduct Accumulation: The cleavage of AM esters releases formaldehyde, which is toxic to cells. High concentrations of this compound-(AM)3 or prolonged incubation times can lead to cytotoxic levels of formaldehyde.
-
Compound Concentration: The concentration of this compound-(AM)3 may be too high for your specific cell type.
-
DMSO Concentration: Ensure the final concentration of the solvent (typically DMSO) is non-toxic (usually ≤ 0.1%).
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during this compound-(AM)3 experiments.
| Problem | Possible Cause | Recommended Solution |
| No/Low Signal (Inhibition) | Incomplete Hydrolysis: Low intracellular esterase activity. | 1. Increase incubation time (e.g., from 30 min to 60-90 min).2. Increase incubation temperature to 37°C.3. Perform a preliminary esterase activity assay on your cells (see protocol below). |
| Compound Degradation: this compound-(AM)3 hydrolyzed prematurely in aqueous media. | 1. Prepare fresh working solutions for each experiment.2. Minimize the time the compound spends in aqueous buffer before being added to cells. | |
| Incorrect Loading Buffer: Presence of proteins (e.g., fetal bovine serum) that can bind the compound or contain extrinsic esterase activity. | 1. Load cells in serum-free media or a simple buffered salt solution (e.g., HBSS).[1] | |
| High Background/Toxicity | Extracellular Hydrolysis: Esterases in serum or on the outer cell membrane cleave the compound, preventing cell entry. | 1. Wash cells thoroughly and incubate in serum-free media during loading.[1] |
| High Compound Concentration: Leads to accumulation of toxic byproducts like formaldehyde. | 1. Perform a dose-response curve to find the optimal, non-toxic concentration.2. Reduce incubation time to the minimum required for sufficient loading. | |
| Solvent Toxicity: High concentration of DMSO. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%. | |
| High Variability | Inconsistent Loading: Differences in cell number or health between wells. | 1. Ensure uniform cell seeding density.2. Use cells within a consistent passage number range.3. Visually inspect cells for consistent morphology and viability before starting the experiment. |
Experimental Protocols
Protocol 1: Standard Cell Loading with this compound-(AM)3
-
Prepare Stock Solution: Dissolve this compound-(AM)3 in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light and moisture.
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the this compound-(AM)3 stock solution. Dilute the stock solution into a serum-free medium or buffered salt solution (e.g., HBSS) to the final desired working concentration (e.g., 1-200 µM). A typical starting concentration mentioned in the literature is 200 µM.[2] It is crucial to vortex the solution thoroughly.
-
Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Aspirate the wash solution and add the this compound-(AM)3 working solution to the cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 30-120 minutes) at 37°C. This step should be optimized for your specific cell type and experimental conditions.
-
Wash: After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh, warm, serum-free medium to remove any extracellular compound.
-
Experiment: The cells are now loaded with active this compound. Proceed with your downstream application, such as stimulation with insulin and subsequent analysis.[2]
Protocol 2: Qualitative Assay for Intracellular Esterase Activity
This protocol uses Calcein-AM, a common substrate for intracellular esterases, to qualitatively assess a cell line's ability to hydrolyze AM esters.
-
Reagents: Calcein-AM (1 mM in DMSO), serum-free medium, phosphate-buffered saline (PBS).
-
Cell Preparation: Plate cells on a glass-bottom dish or a microplate suitable for fluorescence microscopy.
-
Loading: Prepare a 1 µM working solution of Calcein-AM in serum-free medium. Remove the culture medium from the cells, wash once with PBS, and add the Calcein-AM working solution.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Visualization: Wash the cells once with PBS. Visualize the cells using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~490 nm, Emission ~515 nm).
-
Interpretation: Healthy cells with active esterases will cleave the Calcein-AM, producing a bright green fluorescence. The intensity of the fluorescence provides a qualitative measure of esterase activity. Weak or no fluorescence suggests low esterase activity, which may predict inefficient processing of this compound-(AM)3.
Visual Guides
Mechanism of this compound-(AM)3 Activation
Caption: Cellular uptake and activation of this compound-(AM)3.
Troubleshooting Workflow for this compound-(AM)3 Experiments
Caption: A logical workflow for troubleshooting common issues.
References
Validation & Comparative
Validating the Specificity of HNMPA as an Insulin Receptor Inhibitor: A Comparative Guide
For researchers investigating insulin signaling pathways and developing novel therapeutics for metabolic diseases, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of (Hydroxy-2-naphthalenylmethyl)phosphonic Acid (HNMPA) with other known insulin receptor (IR) inhibitors, focusing on experimental data that validates its specificity.
Executive Summary
This compound is a known inhibitor of the insulin receptor tyrosine kinase.[1] This guide presents available data on its potency and selectivity in comparison to other widely used IR inhibitors such as Linsitinib (OSI-906), BMS-536924, and AG 1024. While data on a broad kinase selectivity panel for this compound is limited, existing information suggests it does not inhibit certain other kinases, such as Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA). In contrast, more extensive selectivity profiles are available for comparator compounds, providing a valuable benchmark for assessing off-target effects.
Comparative Analysis of Insulin Receptor Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives against the insulin receptor (IR) and the closely related insulin-like growth factor 1 receptor (IGF-1R).
| Compound | Target | IC50 (nM) | Notes |
| This compound | Human Insulin Receptor | 100,000 | Membrane impermeable. |
| Linsitinib (OSI-906) | Insulin Receptor (IR) | 75 | Also a potent inhibitor of IGF-1R. |
| IGF-1R | 35 | Orally bioavailable. | |
| BMS-536924 | Insulin Receptor (IR) | 100 | Potent inhibitor of IGF-1R as well. |
| IGF-1R | 73 | ||
| AG 1024 | Insulin Receptor (IR) | 57,000 | Shows preference for IGF-1R over IR. |
| IGF-1R | 7,000 |
Kinase Selectivity Profiles
This compound Selectivity:
-
No reported inhibition of Protein Kinase C (PKC) or cAMP-dependent Protein Kinase (PKA).[1]
Linsitinib (OSI-906) Selectivity Profile:
| Kinase Family | % Inhibition at 1 µM |
| Other Tyrosine Kinases | Generally low |
| Serine/Threonine Kinases | Generally low |
| Data from broad kinase screening panels indicates high selectivity for IR and IGF-1R. |
BMS-536924 Selectivity Profile:
| Kinase Family | % Inhibition |
| Other Tyrosine Kinases | Low to moderate |
| Serine/Threonine Kinases | Low |
| Data suggests good selectivity, with some off-target effects on closely related kinases. |
AG 1024 Selectivity Profile:
| Kinase | IC50 (µM) |
| IR | 57 |
| IGF-1R | 7 |
| Other Kinases | Variable |
| Demonstrates a preference for IGF-1R over IR. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments used to characterize insulin receptor inhibitors.
In Vitro Insulin Receptor Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of the insulin receptor.
Materials:
-
Recombinant human insulin receptor (purified)
-
ATP (Adenosine triphosphate)
-
Poly(Glu-Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound or other test inhibitors
-
Phosphotyrosine-specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplates
Procedure:
-
Coat a 96-well plate with the Poly(Glu-Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the assay buffer containing the recombinant insulin receptor to each well.
-
Add varying concentrations of this compound or other inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate.
-
Add a phosphotyrosine-specific antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Insulin Signaling Assay
This assay assesses the ability of an inhibitor to block insulin-stimulated signaling within a cellular context.
Materials:
-
A suitable cell line expressing the insulin receptor (e.g., HEK293, HepG2)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Insulin
-
This compound or other test inhibitors
-
Lysis buffer
-
Antibodies against phosphorylated Akt (p-Akt) and total Akt
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a known concentration of insulin (e.g., 100 nM) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using antibodies against p-Akt and total Akt.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt.
-
Plot the inhibition of insulin-stimulated Akt phosphorylation against the inhibitor concentration to determine the cellular IC50.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and experimental design.
Caption: Insulin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro and cell-based inhibitor assays.
References
A Comparative Analysis of HNMPA and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (S)-2-(hydroxy)-2-(naphthalen-1-ylmethyl)-phosphonic acid (HNMPA), a known inhibitor of the insulin receptor tyrosine kinase, with other selected tyrosine kinase inhibitors (TKIs). The information presented herein is intended to serve as a resource for researchers engaged in drug discovery and development, offering a comparative look at the biochemical and cellular activities of these compounds.
Introduction to this compound
This compound is a specific inhibitor of the insulin receptor (IR) tyrosine kinase. It exerts its inhibitory effect on the autophosphorylation of both serine and tyrosine residues of the human insulin receptor. A cell-permeable version, this compound-(AM)3, is also utilized in cellular assays to investigate insulin signaling pathways.
Comparative Analysis of this compound and Other TKIs
A direct, head-to-head comparison of this compound against a broad panel of tyrosine kinase inhibitors is not extensively available in the public domain. The primary focus of existing research has been on its role as a tool to probe insulin receptor signaling. This guide, therefore, compares this compound with another known insulin receptor inhibitor, AG1024, and provides a broader comparison with clinically relevant TKIs that target different kinase families: Imatinib, Gefitinib, and Sorafenib. The comparison with the latter group focuses on their primary targets and any known cross-reactivity with the insulin receptor or effects on insulin signaling pathways.
Table 1: this compound vs. AG1024 - Inhibitors of the Insulin Receptor
| Feature | This compound | AG1024 |
| Primary Target | Insulin Receptor (IR) | Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (IR) |
| IC50 (IR) | 100 µM | 57 µM[1] |
| IC50 (IGF-1R) | Data not available | 7 µM[1] |
| Mechanism of Action | Inhibits serine and tyrosine autophosphorylation of the IR. | A tyrphostin that binds to the active site, preventing substrate and ATP binding.[1] |
| Cell Permeability | No (this compound), Yes (this compound-(AM)3) | Yes |
Table 2: Broader Comparison of this compound with Other Tyrosine Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 against Primary Target(s) | Known Effects on Insulin Receptor/Signaling |
| This compound | Insulin Receptor (IR) | 100 µM (IR) | Direct inhibitor of IR autophosphorylation. |
| Imatinib | ABL, KIT, PDGFR | 25-100 nM (ABL), 100-200 nM (KIT), 100-500 nM (PDGFR) | Some studies suggest imatinib may improve insulin sensitivity, but direct inhibition of the insulin receptor at therapeutic concentrations is not its primary mechanism.[2] |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) | 2-37 nM (EGFR) | Can induce resistance through activation of the IGF-1R pathway, which shares downstream signaling components with the insulin receptor.[3][4] The IC50 for gefitinib in a resistant non-small cell lung cancer cell line was found to be over 100-fold higher than in the parental sensitive cells.[3] |
| Sorafenib | VEGFR, PDGFR, RAF kinases | 90 nM (VEGFR2), 58 nM (PDGFRβ), 6-22 nM (RAF kinases) | Effects on glucose metabolism have been reported, but direct, potent inhibition of the insulin receptor is not a primary mechanism. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of tyrosine kinase inhibitors.
Biochemical Kinase Assay: Insulin Receptor Autophosphorylation
This assay measures the ability of a compound to inhibit the autophosphorylation of the insulin receptor in a purified system.
-
Materials : Purified recombinant human insulin receptor kinase domain, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), 96-well microplate, test compounds (e.g., this compound), and a detection system (e.g., anti-phosphotyrosine antibody and a secondary detection reagent).
-
Procedure :
-
The insulin receptor kinase domain is pre-incubated with varying concentrations of the test compound in the assay buffer for 15-30 minutes at room temperature.
-
The phosphorylation reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
The reaction is stopped by the addition of EDTA.
-
The level of receptor autophosphorylation is quantified by transferring the reaction mixture to an ELISA plate coated with a capture antibody. The phosphorylated receptor is then detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
-
The signal is developed with a chromogenic substrate and read using a microplate reader.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell-Based Assay: Inhibition of Insulin-Stimulated Receptor Phosphorylation
This assay determines the ability of a compound to inhibit the phosphorylation of the insulin receptor in a cellular context.[5][6]
-
Cell Culture : Cells overexpressing the human insulin receptor (e.g., CHO-K1 cells) are cultured in appropriate media and seeded into 96-well plates.[5]
-
Compound Treatment : Cells are serum-starved and then pre-incubated with various concentrations of the test compound (e.g., this compound-(AM)3) for a defined period.
-
Insulin Stimulation : Cells are then stimulated with a fixed concentration of insulin for a short period (e.g., 5-10 minutes) to induce receptor autophosphorylation.
-
Cell Lysis : The cells are washed and then lysed to extract cellular proteins.
-
Detection : The level of phosphorylated insulin receptor in the cell lysates is determined by Western blotting or a cell-based ELISA using an antibody specific for the phosphorylated form of the insulin receptor.
-
Data Analysis : The inhibition of insulin-stimulated receptor phosphorylation is quantified, and IC50 values are determined.
Cell Viability Assay
This assay measures the effect of a TKI on the proliferation and viability of cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are treated with a range of concentrations of the TKI for a specified duration (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis : The percentage of cell viability relative to untreated control cells is calculated for each concentration of the TKI. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is then determined from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the insulin receptor signaling pathway and the experimental workflow for TKI evaluation.
Caption: Insulin Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: General Workflow for Tyrosine Kinase Inhibitor Evaluation.
References
- 1. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glycaemic abnormalities induced by small molecule tryosine kinase inhibitors: a review [frontiersin.org]
- 3. Combined inhibition of insulin-like growth factor-1 receptor enhances the effects of gefitinib in a human non-small cell lung cancer resistant cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
A Comparative Analysis of HNMPA and Genistein in the Inhibition of Insulin Receptor Autophosphorylation
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of insulin receptor signaling inhibitors is paramount. This guide provides a detailed, data-driven comparison of two such compounds: (S)-2-(Hydroxy-2-naphthalen-2-ylmethyl)-phosphonic acid (HNMPA) and Genistein, focusing on their efficacy in inhibiting insulin receptor autophosphorylation.
This comparative analysis reveals that while both this compound and Genistein impact the insulin signaling pathway, they do so via distinct mechanisms. This compound acts as a direct inhibitor of the insulin receptor's kinase activity, preventing its autophosphorylation. In contrast, evidence strongly suggests that Genistein's primary effects are downstream of the receptor itself, modulating the phosphorylation state of subsequent signaling proteins like Insulin Receptor Substrate 1 (IRS-1).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and Genistein concerning their inhibitory actions on the insulin signaling pathway.
| Compound | Target | Action | Potency (IC50) | Phosphorylation Inhibition |
| This compound | Insulin Receptor Tyrosine Kinase | Direct Inhibition | ~100 µM | Tyrosine and Serine |
| Genistein | Downstream signaling molecules (e.g., IRS-1) | Indirect Modulation | Not established for direct IR inhibition | Primarily affects downstream tyrosine phosphorylation |
Mechanism of Action
This compound is a membrane-impermeable compound that directly inhibits the tyrosine kinase activity of the insulin receptor.[1] It has been shown to inhibit both serine and tyrosine autophosphorylation of the human insulin receptor.[1][2] The inhibitory effect of this compound on serine phosphorylation has been observed to be more pronounced than its effect on tyrosine phosphorylation.[2] Notably, this compound's inhibitory action is not competitive with respect to ATP and it does not affect the activity of protein kinase C or cyclic AMP-dependent protein kinase.[1]
Genistein , a naturally occurring isoflavone, is often categorized as a tyrosine kinase inhibitor. However, multiple studies indicate that it does not directly inhibit the insulin-stimulated autophosphorylation of the insulin receptor itself.[3] Instead, Genistein appears to exert its influence at post-receptor sites.[3] Research suggests that Genistein can inhibit the insulin-induced tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key downstream docking protein in the insulin signaling cascade.[4] The effects of Genistein on insulin sensitivity can be complex and context-dependent, with some studies showing it can have opposing effects under normal versus inflammatory conditions.[4] There is also evidence that Genistein can stimulate the insulin-dependent signaling pathway through the activation of protein kinase C (PKC).[5]
Signaling Pathways
The following diagrams illustrate the points of intervention for this compound and Genistein within the insulin signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the inhibitory effects of compounds like this compound and Genistein on insulin receptor autophosphorylation and downstream signaling.
In Vitro Insulin Receptor Autophosphorylation Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of the insulin receptor.
References
- 1. Regulation of insulin sensitivity by serine/threonine phosphorylation of insulin receptor substrate proteins IRS1 and IRS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evan.sysdude.com [evan.sysdude.com]
- 3. Genistein differentially inhibits postreceptor effects of insulin in rat adipocytes without inhibiting the insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Autophosphorylation of the insulin receptor in vitro. Designation of phosphorylation sites and correlation with receptor kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
HNMPA vs. Quercetin: A Comparative Analysis of Kinase Inhibition
In the landscape of kinase inhibitor research, both (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) and the naturally occurring flavonoid quercetin have emerged as noteworthy modulators of kinase activity. While both compounds exhibit inhibitory effects on various kinases, they possess distinct selectivity profiles and mechanisms of action. This guide provides a comparative overview of their effects on kinase activity, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Quantitative Comparison of Kinase Inhibition
The inhibitory activities of this compound and quercetin against a range of kinases are summarized below. It is important to note that a direct comparison is challenging due to the limited overlap in kinases tested for both compounds in publicly available literature.
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Kinase | IC50 (µM) | Comments |
| Insulin Receptor (in vitro) | 200 | Weak to modest efficacy.[1] |
| Insulin Receptor (mosquito) | 14.2 | - |
| ERK phosphorylation | Inhibition observed | Cell-permeable form this compound-(AM)3. |
Table 2: Inhibitory Activity of Quercetin against Protein Kinases
| Kinase | IC50 (µM) | % Inhibition (at 2µM) | Comments |
| PI3Kγ | 3.8 - 14 | - | ATP-competitive inhibition.[2][3] |
| Cytosolic PKC (HL-60 cells) | 30.9 | - | - |
| Membrane TPK (HL-60 cells) | 20.1 | - | - |
| IKKα | 11 | - | - |
| IKKβ | 4 | - | - |
| ABL1 | - | >80% | Broad-spectrum inhibition at low concentration.[4][5] |
| Aurora-A, -B, -C | - | >80% | [4][5] |
| CLK1 | - | >80% | [4][5] |
| FLT3 | - | >80% | [4][5] |
| JAK3 | - | >80% | [4][5] |
| MET | - | >80% | [4][5] |
| NEK4, NEK9 | - | >80% | [4][5] |
| PAK3 | - | >80% | [4][5] |
| PIM1 | - | >80% | [4][5] |
| RET | - | >80% | [4][5] |
| FGF-R2 | - | >80% | [4][5] |
| PDGF-Rα, -Rβ | - | >80% | [4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for in vitro kinase assays used to evaluate the inhibitory potential of compounds like this compound and quercetin.
In Vitro Kinase Assay for Insulin Receptor (Representative for this compound)
A typical in vitro kinase assay to determine the IC50 of this compound against the insulin receptor would involve the following steps:
-
Reagents and Materials:
-
Recombinant human insulin receptor kinase domain.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
ATP (Adenosine triphosphate).
-
A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP).
-
Microplate reader for luminescence or scintillation counter.
-
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, substrate, and buffer in a microplate well.
-
This compound is added to the wells at various concentrations. A control with solvent only is included.
-
The reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Assay for PI3K (Representative for Quercetin)
The following protocol outlines a common method for assessing quercetin's inhibitory effect on PI3Kγ:
-
Reagents and Materials:
-
Recombinant human PI3Kγ.
-
Quercetin dissolved in DMSO.
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) as a substrate.
-
[γ-³²P]ATP.
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).
-
Lipid vesicles containing phosphatidylserine and PIP2.
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager.
-
-
Procedure:
-
The kinase reaction is set up with PI3Kγ, lipid vesicles, and quercetin at varying concentrations in the reaction buffer.
-
The reaction is started by the addition of [γ-³²P]ATP.
-
The mixture is incubated at room temperature for a defined period.
-
The reaction is terminated by adding a stop solution (e.g., HCl).
-
The lipids are extracted from the reaction mixture.
-
The extracted lipids are spotted onto a TLC plate and separated.
-
The radiolabeled product (PIP3) is visualized and quantified using a phosphorimager.
-
The IC50 value is calculated as described for the insulin receptor assay.[6]
-
Signaling Pathways and Mechanisms of Action
The inhibitory effects of this compound and quercetin on specific kinases translate to the modulation of broader cellular signaling pathways.
This compound: Targeting the Insulin Receptor Pathway
This compound is recognized as a selective inhibitor of the insulin receptor tyrosine kinase. By inhibiting this receptor, this compound can block the downstream signaling cascade, which includes the phosphorylation of Insulin Receptor Substrate (IRS) proteins and the subsequent activation of pathways like the PI3K-Akt and MAPK/ERK pathways. The cell-permeable analog, this compound-(AM)3, has been shown to inhibit ERK phosphorylation, confirming its impact on the MAPK pathway.
Caption: this compound inhibits the Insulin Receptor, blocking downstream signaling.
Quercetin: A Multi-Targeted Kinase Inhibitor
Quercetin demonstrates a broader spectrum of activity, inhibiting multiple kinases across different families. This multi-targeted approach allows it to influence several key signaling pathways implicated in cell proliferation, inflammation, and survival. Quercetin is known to inhibit the PI3K/Akt, MAPK, and Wnt signaling pathways. Furthermore, it can activate the Nrf2 and AMPK signaling pathways, which are involved in antioxidant defense and cellular energy homeostasis, respectively.
Caption: Quercetin modulates multiple signaling pathways.
Experimental Workflow
The general workflow for comparing the effects of kinase inhibitors like this compound and quercetin is outlined below.
Caption: General workflow for comparing kinase inhibitors.
References
- 1. Quercetin inhibits AMPK/TXNIP activation and reduces inflammatory lesions to improve insulin signaling defect in the hypothalamus of high fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds from Natural Sources as Protein Kinase Inhibitors [mdpi.com]
- 3. The inhibition of phosphatidylinositol 3-kinase by quercetin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin inhibits a large panel of kinases implicated in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating HNMPA Efficacy in a New Cell Line or Model System
For researchers, scientists, and professionals in drug development, the validation of a compound's efficacy in a new biological context is a critical step. This guide provides a comprehensive framework for validating the efficacy of (2-hydroxy-5-nitro-alpha-methyl-benzylidene)hydrazide-N-methyl-propionamide (HNMPA), a known insulin receptor (IR) tyrosine kinase inhibitor, in a new cell line or model system. To provide a robust comparison, this guide contrasts the effects of this compound with a known downstream pathway activator, Ursolic Acid (UA), which stimulates glucose uptake via the PI3K pathway.
This guide offers detailed experimental protocols, clearly structured data presentation, and visual diagrams of the signaling pathway and experimental workflow to ensure clarity and reproducibility.
Insulin Signaling Pathway and Points of Inhibition/Activation
The following diagram illustrates the insulin signaling pathway, highlighting the molecular targets of this compound and the alternative activator, Ursolic Acid. This compound is expected to inhibit the insulin receptor directly, while Ursolic Acid acts downstream, likely at the level of PI3K activation.
Validating the Mechanism of Action of HNMPA: A Guide to Control Experiments
For researchers and drug development professionals investigating insulin signaling, (2-hydroxy-5-nitro-alpha-methyl-benzylidene)malononitrile (HNMPA) is a valuable tool. As a known inhibitor of the insulin receptor (IR) tyrosine kinase, it plays a crucial role in dissecting the intricacies of this vital signaling pathway.[1][2] This guide provides a comparative overview of essential control experiments to validate the mechanism of action of this compound, offering detailed protocols and data presentation formats to ensure robust and reliable findings.
This compound's Mechanism of Action: Inhibition of Insulin Receptor Autophosphorylation
The binding of insulin to its receptor triggers a conformational change, leading to the autophosphorylation of several tyrosine residues on the intracellular kinase domains of the receptor's beta subunits. This autophosphorylation is a critical step that activates the receptor's kinase activity towards other intracellular substrates, such as the insulin receptor substrate (IRS) proteins, thereby initiating downstream signaling cascades that regulate glucose homeostasis and cell growth.
This compound exerts its inhibitory effect by directly interfering with this initial autophosphorylation event. By blocking the tyrosine kinase activity of the insulin receptor, this compound prevents the downstream signaling cascade.
Below is a diagram illustrating the insulin signaling pathway and the point of inhibition by this compound.
Control Experiments for Validating this compound's Mechanism
To rigorously validate that this compound's observed cellular effects are due to its inhibition of the insulin receptor kinase, a series of control experiments are essential. The following table outlines key experiments, their purpose, and appropriate controls.
| Experimental Assay | Purpose | Positive Control | Negative Control | Comparison Control |
| In Vitro Kinase Assay | To directly measure the inhibitory effect of this compound on the kinase activity of purified insulin receptor. | Insulin-stimulated IR kinase activity without inhibitor. | IR kinase activity without insulin stimulation. | A well-characterized broad-spectrum kinase inhibitor (e.g., Staurosporine) or another specific IR inhibitor (e.g., AG 1024). |
| Western Blot for IR Phosphorylation | To assess the level of insulin-stimulated tyrosine autophosphorylation of the insulin receptor in a cellular context. | Cells stimulated with insulin. | Untreated cells or cells treated with vehicle (e.g., DMSO). | Cells treated with an alternative IR inhibitor. |
| Western Blot for Downstream Signaling (pAkt) | To confirm that inhibition of IR phosphorylation by this compound leads to a reduction in downstream signaling. | Cells stimulated with insulin, showing increased Akt phosphorylation. | Untreated cells with basal levels of Akt phosphorylation. | Cells treated with a PI3K inhibitor (e.g., Wortmannin) to directly block the downstream pathway. |
| Glucose Uptake Assay | To measure the functional consequence of IR inhibition on cellular glucose transport. | Insulin-stimulated glucose uptake in insulin-sensitive cells (e.g., adipocytes, myotubes). | Basal glucose uptake in unstimulated cells. | Cells treated with an alternative IR inhibitor or a GLUT4 translocation inhibitor. |
| Cell Viability Assay (e.g., MTT, Trypan Blue) | To ensure that the observed effects of this compound are not due to general cytotoxicity. | Untreated or vehicle-treated cells. | Cells treated with a known cytotoxic agent. | Not applicable. |
Comparison with Alternative Insulin Receptor Inhibitors
This compound is one of several available small molecule inhibitors of the insulin receptor. A comparative analysis with other inhibitors can provide a broader context for its potency and specificity.
| Inhibitor | Mechanism of Action | Reported IC50 for IR | Key Features |
| This compound | ATP-noncompetitive inhibitor of IR tyrosine kinase.[1] | ~1-5 µM | Also inhibits serine phosphorylation on the IR.[1] |
| AG 1024 (Tyrphostin) | ATP-competitive inhibitor of IR and IGF-1R tyrosine kinases. | ~7 µM for IR | Potent inhibitor of both IR and the closely related IGF-1 receptor. |
| Linsitinib (OSI-906) | ATP-competitive inhibitor of IR and IGF-1R tyrosine kinases. | ~35 nM for IGF-1R, ~150 nM for IR | Dual inhibitor with high affinity for both receptors. |
| BMS-536924 | ATP-competitive inhibitor of IR and IGF-1R tyrosine kinases. | ~100 nM for IR, ~110 nM for IGF-1R | Another potent dual inhibitor of IR and IGF-1R. |
Detailed Experimental Protocols
Western Blot for Insulin Receptor Phosphorylation
This protocol details the steps to assess the effect of this compound on insulin-stimulated autophosphorylation of the insulin receptor in a cell-based assay.
Materials:
-
Cell line expressing insulin receptors (e.g., CHO-IR, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total insulin receptor.
2-Deoxyglucose Uptake Assay
This protocol measures the rate of glucose uptake into insulin-sensitive cells, providing a functional readout of insulin receptor activity.
Materials:
-
Insulin-sensitive cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[3H]glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation: Differentiate cells into adipocytes or myotubes as required.
-
Treatment: Serum-starve cells and pre-treat with this compound or vehicle control.
-
Stimulate with insulin for 20-30 minutes.
-
Glucose Uptake:
-
Wash cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[3H]glucose and incubate for 5-10 minutes.
-
To determine non-specific uptake, a parallel set of wells should be treated with cytochalasin B, an inhibitor of glucose transporters.
-
-
Lysis and Scintillation Counting:
-
Stop the uptake by washing with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Subtract the non-specific uptake from all values and normalize to protein concentration.
Logical Framework for Control Experiments
The following diagram illustrates the logical relationship between the different control experiments in validating this compound's mechanism of action.
References
Comparative Analysis of HNMPA and Other Insulin Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (2-hydroxy-5-nitro-benzylidene)-malononitrile p-aminobenzyl-amido (HNMPA), an inhibitor of the insulin receptor (IR) tyrosine kinase. Due to a lack of direct comparative studies featuring this compound, this document summarizes its known effects and draws comparisons with other well-characterized insulin and insulin-like growth factor receptor (IGF-1R) inhibitors, supported by available experimental data.
Mechanism of Action: Inhibition of Insulin Receptor Signaling
This compound functions as a membrane-impermeable inhibitor of the insulin receptor's tyrosine kinase activity. It has been shown to inhibit both serine and tyrosine autophosphorylation of the human insulin receptor. This inhibition disrupts the downstream signaling cascade that is crucial for various cellular processes, including glucose metabolism and cell growth.
Below is a diagram illustrating the canonical insulin receptor signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the Insulin Receptor by this compound.
Performance Comparison in Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (nM) |
| BMS-536924 | IR, IGF-1R | CD8-IGF-IR-MCF10A | 480[1] |
| Rh41 (Rhabdomyosarcoma) | 69[2] | ||
| Rh36 (Rhabdomyosarcoma) | 1600[2] | ||
| GSK1838705A | IR, IGF-1R, ALK | L-82 (Leukemia) | 24[3] |
| SUP-M2 (Anaplastic Large Cell Lymphoma) | 28[3] | ||
| SK-ES (Ewing's Sarcoma) | 141[3] | ||
| MCF-7 (Breast Cancer) | 203[3] | ||
| Linsitinib (OSI-906) | IR, IGF-1R | Multiple | Data available in CancerRxGenes database |
Comparative Effects on Collagen Synthesis in Chondrocytes
This compound, in its cell-permeable form this compound-(AM)3, has been shown to impact cartilage biology by inhibiting collagen synthesis. A similar effect has been observed with Wortmannin, a known PI3K inhibitor, suggesting that the PI3K/Akt pathway, downstream of the insulin receptor, is crucial for this process.
| Compound | Effect on Collagen Synthesis | Mechanism of Action |
| This compound-(AM)3 | Inhibition | Insulin Receptor Tyrosine Kinase Inhibitor |
| Wortmannin | Inhibition | PI3K Inhibitor |
A study indicated that this compound-(AM)3 treatment of chondrocytes led to a reduction in the gene expression of key collagen types, specifically Col2a1 and Col11a1, as well as the insulin receptor itself.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on receptor tyrosine kinases.
1. Reagents and Materials:
-
Recombinant human insulin receptor kinase domain
-
Peptide substrate (e.g., poly-Glu-Tyr, 4:1)
-
This compound and other test compounds
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and the test compound (or vehicle control) in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the vehicle control.
Quantification of Collagen Synthesis in Chondrocyte Culture (General Protocol)
This protocol outlines a general method to quantify the effect of inhibitors on collagen production by chondrocytes.
1. Cell Culture:
-
Isolate primary chondrocytes from articular cartilage.
-
Culture the chondrocytes in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Allow the cells to reach a desired confluency.
2. Treatment:
-
Replace the culture medium with a serum-free medium containing the test compounds (e.g., this compound-(AM)3, Wortmannin) at various concentrations.
-
Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
3. Quantification of Collagen Synthesis:
a) Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the treated and control chondrocytes.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) using primers specific for collagen genes (COL2A1, COL1A1) and a housekeeping gene for normalization.
-
Calculate the relative gene expression changes in the treated groups compared to the control.
b) Protein Analysis (ELISA or Western Blot):
-
Prepare cell lysates and the culture supernatant.
-
Quantify the amount of specific collagen types (e.g., Type II collagen) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Alternatively, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific anti-collagen antibodies (Western Blot).
Below is a workflow diagram for quantifying collagen synthesis.
Caption: Experimental workflow for assessing collagen synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (Hydroxy-2-naphthalenylmethyl)phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for (Hydroxy-2-naphthalenylmethyl)phosphonic acid to ensure laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
When handling (Hydroxy-2-naphthalenylmethyl)phosphonic acid, proper personal protective equipment is crucial to prevent contact and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or eyeglasses | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Appropriate protective gloves | Follow manufacturer's recommendations |
| Protective clothing | To prevent skin exposure[1] | |
| Respiratory Protection | NIOSH-approved respirator | Required if dust formation is likely[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Ensure adequate ventilation when handling the substance.[1]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[1]
-
Dust Formation: Minimize dust formation during handling.[1]
Storage:
-
Temperature: Store in a freezer.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1]
Disposal Plan
Proper disposal of (Hydroxy-2-naphthalenylmethyl)phosphonic acid is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Containment: In case of a spill, sweep up and shovel the material into a suitable container for disposal.[1]
-
Avoid Dust: Take care to avoid dust formation during cleanup.[1]
-
Environmental Release: Do not release the chemical into the environment.[1]
Emergency Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If symptoms persist, call a physician. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. |
Visualizing Safety Procedures
To further clarify the procedural flow of handling (Hydroxy-2-naphthalenylmethyl)phosphonic acid safely, the following diagrams illustrate the key decision-making and action steps.
Caption: Workflow for Safe Handling and Disposal.
Caption: Emergency Response Decision Tree.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
